Propamocarb-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropyl N-[3-(dimethylamino)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)/i1D3,4D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZLDXDUQPOXNW-GZAMCDGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Propamocarb-d7 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Propamocarb-d7
This compound is the deuterium-labeled form of Propamocarb, a systemic carbamate fungicide.[1][2][3] In analytical and research settings, this compound serves as an indispensable tool, primarily utilized as an internal standard for the quantitative analysis of Propamocarb residues in various matrices.[4] Its application is particularly prominent in food safety and environmental monitoring, where accurate measurement of pesticide levels is crucial.[1][2]
The structural difference between this compound and Propamocarb lies in the substitution of seven hydrogen atoms with deuterium atoms on the propyl group.[4] This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled Propamocarb in mass spectrometry, while maintaining nearly identical chemical and physical properties.[5] This characteristic is fundamental to its role in isotope dilution mass spectrometry (IDMS), a technique that corrects for analyte loss during sample preparation and instrumental analysis, thereby enhancing the accuracy and reliability of quantification.[5]
Chemical and Physical Properties
A comprehensive summary of the chemical and physical properties of this compound and its unlabeled counterpart, Propamocarb, is provided below. This data is essential for method development and understanding the behavior of these compounds in analytical systems.
| Property | This compound | Propamocarb |
| Synonyms | O-propyl-d7, Propamocarb free base D7 (O-propyl D7) | Propyl N-[3-(dimethylamino)propyl]carbamate |
| CAS Number | 1398065-89-8[6][7] | 24579-73-5[6][7] |
| Molecular Formula | C₉H₁₃D₇N₂O₂[6][8] | C₉H₂₀N₂O₂ |
| Molecular Weight | 195.31 g/mol [6][8] | 188.27 g/mol [9] |
| Appearance | Viscous Liquid[1] | Colorless, odorless crystals[9] |
| Melting Point | Not available | 44-45 °C[9] |
| Boiling Point | Not available | 139-141 °C at 18 mm Hg[9] |
| LogP | Not available | 1.12[9] |
| Storage Temperature | 2-8°C[4] | Room temperature |
Primary Use in Research: Isotope Dilution Mass Spectrometry
The principal application of this compound in research is its use as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of Propamocarb.[4][5] This technique is widely employed in the analysis of pesticide residues in complex matrices such as fruits, vegetables, and environmental samples.
The workflow for using this compound as an internal standard in a typical quantitative analysis is depicted below.
Experimental Protocols
The following sections detail a representative experimental protocol for the analysis of Propamocarb in food samples using this compound as an internal standard with LC-MS/MS.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.
-
Homogenization : Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking : Add a known amount of this compound solution (in a solvent like acetonitrile) to the sample.
-
Extraction : Add 10-15 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out : Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.
-
Centrifugation : Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup : Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).
-
Final Centrifugation : Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
Filtration : Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following table outlines typical LC-MS/MS parameters for the analysis of Propamocarb.
| Parameter | Recommended Conditions |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[10] |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium formate[10] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[7] |
| MS/MS Acquisition | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propamocarb | 189.2 | 102.1 | 15 |
| 144.1 | 10 | ||
| This compound | 196.2 | 102.1 | 15 |
| 151.1 | 10 |
Signaling Pathways and Logical Relationships
The primary role of this compound is not in the modulation of biological signaling pathways but in the analytical workflow to ensure accurate quantification of Propamocarb. The logical relationship in its use is based on the principle of isotope dilution.
Safety and Handling
This compound, in its neat form or in solution, should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is intended for research use only.[6][8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][11]
Conclusion
This compound is a critical analytical tool for researchers and scientists in the field of pesticide residue analysis. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the quantification of Propamocarb in complex matrices. The detailed protocols and methodologies outlined in this guide offer a comprehensive resource for the implementation of this analytical approach in a laboratory setting.
References
- 1. fao.org [fao.org]
- 2. Propamocarb D7 | CAS 1398065-89-8 | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hb-p.com [hb-p.com]
- 5. This compound | CAS 1398065-89-8 | LGC Standards [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. Determination of residues of propamocarb in wine by liquid chromatography-electrospray mass spectrometry with direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. bynder.envu.com [bynder.envu.com]
Propamocarb-d7: A Technical Guide to Chemical Structure and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Propamocarb-d7, a deuterated analog of the systemic fungicide Propamocarb. This document details its chemical structure, isotopic purity, and the analytical methodologies used for its characterization. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in residue analysis of food and environmental samples using mass spectrometry.
Chemical Properties and Isotopic Labeling
This compound is structurally identical to Propamocarb, with the exception of seven hydrogen atoms on the O-propyl group being replaced by deuterium atoms. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the non-labeled compound in mass spectrometric analyses.
Below is a summary of the key chemical properties for Propamocarb and its deuterated form.
| Property | Propamocarb | This compound |
| IUPAC Name | propyl N-[3-(dimethylamino)propyl]carbamate | propyl-d7 N-[3-(dimethylamino)propyl]carbamate |
| Molecular Formula | C₉H₂₀N₂O₂ | C₉H₁₃D₇N₂O₂ |
| Molecular Weight | 188.27 g/mol | 195.31 g/mol |
| CAS Number | 24579-73-5 | 1398065-89-8 |
| Typical Isotopic Purity | N/A | ≥ 98 atom % D |
| Typical Chemical Purity | ≥ 95% | ≥ 98% |
dot
Caption: Chemical structure of this compound.
Mode of Action
Propamocarb is a systemic fungicide that is particularly effective against Oomycetes.[1] Its mode of action involves the inhibition of phospholipid and fatty acid biosynthesis, which are essential components of fungal cell membranes.[1][2] This disruption of lipid synthesis compromises the integrity of the cell membrane, leading to the inhibition of mycelial growth, sporangia formation, and spore germination.[2]
dot
Caption: Simplified mode of action of Propamocarb.
Experimental Protocols
The characterization of this compound, particularly the determination of its isotopic and chemical purity, relies on sophisticated analytical techniques. The following sections detail the methodologies commonly employed.
Sample Preparation: QuEChERS Method
For the analysis of this compound in complex matrices such as fruits, vegetables, or soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique.[3][4]
-
Sample Homogenization: A representative sample is homogenized.
-
Extraction: The homogenized sample is extracted with acetonitrile. A mixture of salts, typically magnesium sulfate and sodium acetate, is added to induce liquid-liquid partitioning and to buffer the sample.[3]
-
Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the acetonitrile extract is cleaned up using d-SPE. This step involves adding a sorbent, such as primary secondary amine (PSA), to remove matrix interferences like organic acids, sugars, and pigments.[4]
-
Analysis: The final cleaned extract is then ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Isotopic Purity Determination by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of deuterated compounds.[5][6]
-
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Data Acquisition: Full-scan mass spectra are acquired over a relevant mass range.
-
Data Analysis:
-
The isotopic cluster of the protonated molecule [M+H]⁺ is analyzed.
-
The relative abundances of the isotopologs (e.g., d0 to d7) are measured.
-
The isotopic purity is calculated based on the relative intensity of the fully deuterated (d7) isotopolog compared to the other isotopologs, after correcting for the natural isotopic abundance of carbon-13.[5][7]
-
Isotopic and Chemical Purity Determination by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and to quantify isotopic and chemical purity.[6][8]
-
¹H NMR (Proton NMR):
-
The absence or significant reduction of signals corresponding to the protons on the O-propyl group confirms successful deuteration.
-
The presence of any residual proton signals in these positions can be used to calculate the degree of deuteration.
-
The chemical purity can be assessed by comparing the integral of the this compound signals to those of any impurities.
-
-
²H NMR (Deuterium NMR):
-
This technique directly detects the deuterium nuclei, providing a spectrum of the deuterated positions.
-
Quantitative ²H NMR can be used to determine the isotopic abundance.[8]
-
-
¹³C NMR (Carbon-13 NMR):
-
The signals of carbon atoms bonded to deuterium are split into multiplets due to C-D coupling, confirming the location of the labels.
-
Isotope effects on the chemical shifts can also provide information about the degree of deuteration.
-
dot
Caption: General workflow for the analysis of this compound.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Downy mildew solution: propamocarb hydrochloride - HEBEN [hb-p.com]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Propamocarb-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Propamocarb-d7, a deuterated analog of the systemic fungicide Propamocarb. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their studies.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled form of Propamocarb, where seven hydrogen atoms on the propyl group have been replaced with deuterium. This labeling is particularly useful in analytical chemistry, especially in mass spectrometry-based methods, for use as an internal standard for the accurate quantification of Propamocarb in various matrices. The physical and chemical properties of this compound are closely related to its non-deuterated counterpart.
Table 1: Physical and Chemical Properties of this compound and Propamocarb
| Property | This compound | Propamocarb |
| Molecular Formula | C₉H₁₃D₇N₂O₂ | C₉H₂₀N₂O₂[1] |
| Molecular Weight | 195.31 g/mol [2][3] | 188.27 g/mol [4] |
| CAS Number | 1398065-89-8[2][3] | 24579-73-5[5] |
| Appearance | Neat[6][7] | Colorless, odorless crystals[4] |
| Melting Point | Not explicitly reported for d7 form. | 44-45 °C[4] |
| Boiling Point | Not explicitly reported for d7 form. | 139-141 °C at 18 mmHg[4] |
| Solubility | Not explicitly reported for d7 form. | Water: >900 g/L; Methanol: >933 g/L; Dichloromethane: >937 g/L[4][8] |
| InChI Key | WZZLDXDUQPOXNW-GZAMCDGTSA-N[9] | WZZLDXDUQPOXNW-UHFFFAOYSA-N[5] |
Mechanism of Action: Signaling Pathway
Propamocarb is a carbamate fungicide that primarily targets Oomycetes, a group of fungus-like eukaryotic microorganisms. Its mode of action involves the disruption of cell membrane integrity by inhibiting the synthesis of essential components.[10]
The primary mechanism of Propamocarb involves the inhibition of phospholipid and fatty acid synthesis.[10] These molecules are critical for the formation and function of the fungal cell membrane. By disrupting their production, Propamocarb compromises the structural integrity of the cell membrane, leading to a loss of cellular contents and ultimately, cell death. This action is particularly effective against the mycelial growth and spore formation of the target pathogens.[10]
References
- 1. ijcmas.com [ijcmas.com]
- 2. 685. Propamocarb (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 3. Improved analysis of propamocarb and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Modification of the existing maximum residue level for propamocarb in chards/beet leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. Analysis of Fluopicolide and Propamocarb Residues on Tomato and Soil Using QuEChERS Sample Preparation Method in Combination with GLC and GCMS | Semantic Scholar [semanticscholar.org]
Propamocarb-d7 CAS number and molecular weight
An In-depth Technical Guide to Propamocarb-d7: Physicochemical Properties
This guide provides essential technical data for researchers, scientists, and drug development professionals working with this compound. The following sections detail its Chemical Abstracts Service (CAS) number and molecular weight, presented in a clear, tabular format for ease of reference.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for accurate experimental design, analysis, and documentation in a research setting.
| Identifier | Value | Citations |
| CAS Number | 1398065-89-8 | [1][2][3][4] |
| Molecular Weight | 195.31 | [1][2][5] |
| Molecular Formula | C₉H₁₃D₇N₂O₂ | [2] |
Logical Relationship Diagram
The following diagram illustrates the direct association between the chemical entity, this compound, and its core identifiers. This visualization provides a clear logical flow for understanding the relationship between the compound and its fundamental properties.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Propamocarb
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated propamocarb, a systemic fungicide. Deuteration, the selective replacement of hydrogen atoms with deuterium, can significantly alter the metabolic profile of a molecule, often leading to a longer biological half-life and improved efficacy. This document outlines the strategic rationale for deuterating propamocarb, detailed synthetic pathways for introducing deuterium into its precursors, and experimental protocols for its final synthesis. Quantitative data is presented in tabular format for clarity, and key processes are visualized using Graphviz diagrams.
Introduction to Propamocarb and the Rationale for Deuteration
Propamocarb is a carbamate fungicide widely used to control oomycete pathogens in various crops.[1][2] It functions by inhibiting the synthesis of phospholipids and fatty acids, which are essential components of fungal cell membranes.[3][4] The hydrochloride salt of propamocarb is typically used in formulations to enhance its water solubility and stability.
The primary metabolic pathways of propamocarb in plants and animals involve oxidation of the propyl chain and N-demethylation of the dimethylamino group.[1][5] These metabolic "soft spots" are ideal targets for deuteration. By replacing the hydrogen atoms at these positions with heavier deuterium isotopes, the C-D bonds become stronger than the corresponding C-H bonds. This "kinetic isotope effect" can slow down the rate of metabolic degradation, potentially leading to:
-
Increased Bioavailability: A longer half-life can result in higher effective concentrations of the active compound over time.
-
Reduced Dosage: Slower metabolism may allow for lower and less frequent applications.
-
Improved Efficacy: Sustained activity could enhance the overall performance of the fungicide.
This guide focuses on the synthesis of two strategically deuterated analogs of propamocarb: propamocarb-d7 (deuteration on the propyl group) and propamocarb-d6 (deuteration on the N-methyl groups).
Synthetic Pathways for Deuterated Propamocarb
The synthesis of propamocarb hydrochloride typically involves the reaction of 3-(dimethylamino)propylamine with propyl chloroformate.[5][6][7] To produce deuterated propamocarb, deuterated versions of these precursors are required.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is achieved by reacting commercially available propyl-d7 chloroformate with non-deuterated 3-(dimethylamino)propylamine.
Caption: Synthesis of this compound HCl.
Synthesis of Propamocarb-d6 Hydrochloride
For the synthesis of propamocarb-d6 hydrochloride, deuterated 3-(dimethylamino-d6)propylamine is required. This can be synthesized from deuterated dimethylamine-d6 and acrylonitrile, followed by hydrogenation. The resulting deuterated amine is then reacted with standard propyl chloroformate.
Caption: Synthesis of Propamocarb-d6 HCl.
Experimental Protocols
Synthesis of 3-(Dimethylamino-d6)propylamine
This two-step procedure is adapted from the known synthesis of the non-deuterated compound.
Step 1: Synthesis of 3-(Dimethylamino-d6)propionitrile
-
In a well-ventilated fume hood, a solution of dimethylamine-d6 (1.0 eq) in a suitable solvent (e.g., water or an alcohol) is cooled in an ice bath.
-
Acrylonitrile (1.0 eq) is added dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 20°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS or NMR).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude 3-(dimethylamino-d6)propionitrile. Further purification can be achieved by distillation.
Step 2: Hydrogenation to 3-(Dimethylamino-d6)propylamine
-
The crude 3-(dimethylamino-d6)propionitrile is dissolved in a suitable solvent (e.g., methanol or ethanol) containing a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon).
-
The mixture is transferred to a high-pressure hydrogenation apparatus.
-
The reactor is purged with nitrogen and then pressurized with hydrogen gas (typically 50-100 atm).
-
The reaction is heated (typically 50-100°C) and stirred until the uptake of hydrogen ceases.
-
The reactor is cooled, and the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting 3-(dimethylamino-d6)propylamine is purified by distillation.
General Procedure for the Synthesis of Deuterated Propamocarb Hydrochloride
This procedure is applicable to the synthesis of both this compound and propamocarb-d6 hydrochloride.
-
To a stirred solution of the appropriate deuterated or non-deuterated 3-(dimethylamino)propylamine (1.0 eq) in an inert solvent (e.g., toluene or n-propanol) at 20-40°C, the corresponding deuterated or non-deuterated propyl chloroformate (1.0-1.1 eq) is added dropwise.[5]
-
The reaction is exothermic, and the temperature is maintained at 55-60°C in toluene or 80-85°C in n-propanol.[5]
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours.
-
The reaction mixture is then cooled, and in the case of toluene as a solvent, water is added to separate the product.[5]
-
For reactions in n-propanol, the solvent is distilled off.[5]
-
The crude deuterated propamocarb hydrochloride is obtained as the residue and can be further purified by recrystallization if necessary.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of propamocarb hydrochloride, which can be expected to be similar for the deuterated analogs.
| Reaction Step | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Propamocarb HCl Synthesis | 3-(Dimethylamino)propylamine, Propyl chloroformate | Toluene | 55-60 | 30-40 min (addition) | 93 (based on amine), 79 (based on chloroformate) | [5] |
| Propamocarb HCl Synthesis | 3-(Dimethylamino)propylamine, Propyl chloroformate | n-Propanol | 80-85 | 30-40 min (addition) | 97 (based on amine), 95 (based on chloroformate) | [5] |
| Propamocarb HCl Synthesis (Solvent-free) | N-propyl chloroformate, N,N-dimethyl-1,3-propanediamine | None (gas phase) | 160-165 | Continuous | >98 | [6] |
Visualization of Key Pathways
Metabolic Pathways of Propamocarb
The primary metabolic routes for propamocarb are oxidation of the propyl group and N-demethylation.
Caption: Major metabolic pathways of propamocarb.
Experimental Workflow for Deuterated Propamocarb Synthesis
The overall workflow for producing deuterated propamocarb involves the synthesis of deuterated precursors followed by the final coupling reaction.
Caption: Experimental workflow for deuterated propamocarb.
Conclusion
The synthesis of deuterated propamocarb presents a viable strategy for potentially enhancing its fungicidal properties through the kinetic isotope effect. This guide provides the foundational knowledge for the targeted synthesis of this compound and propamocarb-d6 by outlining detailed synthetic routes and experimental considerations. The provided protocols, data, and visualizations serve as a valuable resource for researchers and professionals in the fields of agrochemical development and drug discovery. Further research into the biological activity and metabolic fate of these deuterated analogs is warranted to fully elucidate their potential benefits.
References
- 1. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. "Synthesis and Wide-Line NMR Studies of Alpha-Deuterated Polyacrylates " by Lon J. Mathias and Ronald F. Colletti [aquila.usm.edu]
- 6. Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to Propamocarb and Propamocarb-d7 for Researchers, Scientists, and Drug Development Professionals
Introduction
Propamocarb is a systemic fungicide widely utilized in agriculture to combat diseases caused by Oomycetes, a group of destructive plant pathogens.[1] Its deuterated analogue, Propamocarb-d7, serves as a crucial tool in analytical chemistry, particularly in the precise quantification of Propamocarb residues in various matrices. This technical guide provides a comprehensive overview of the fundamental differences between these two compounds, detailed analytical methodologies, and insights into Propamocarb's mode of action.
Core Chemical and Physical Distinctions
The primary distinction between Propamocarb and this compound lies in their isotopic composition. This compound is a stable isotope-labeled version of Propamocarb, where seven hydrogen atoms on the propyl group have been replaced with deuterium atoms. This isotopic substitution results in a higher molecular weight for this compound, a property that is fundamental to its application as an internal standard in mass spectrometry-based analytical methods.
Table 1: Comparison of Physicochemical Properties
| Property | Propamocarb | This compound |
| Chemical Name | Propyl 3-(dimethylaminopropyl)carbamate | Propyl-d7 3-(dimethylaminopropyl)carbamate |
| Molecular Formula | C₉H₂₀N₂O₂ | C₉H₁₃D₇N₂O₂ |
| Molecular Weight | 188.27 g/mol | 195.31 g/mol |
| Primary Application | Systemic Fungicide | Internal Standard for Analytical Quantification |
Analytical Methodologies for Quantification
The quantification of Propamocarb residues is critical for food safety and environmental monitoring. The use of this compound as an internal standard in isotope dilution mass spectrometry is the gold standard for achieving accurate and precise measurements, as it effectively compensates for matrix effects and variations in instrument response. A widely adopted sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of Propamocarb in vegetable matrices using this compound as an internal standard.
1. Sample Preparation and Extraction:
-
Homogenization: Weigh 10 g of a homogenized vegetable sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution (e.g., 100 µL of a 10 µg/mL solution in methanol) to the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
3. LC-MS/MS Analysis:
-
Sample Dilution: Take an aliquot of the cleaned extract and dilute it with a suitable solvent (e.g., 1:1 acetonitrile:water) to bring the analyte concentrations within the calibration range.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions for both Propamocarb and this compound.
-
Table 2: Exemplary Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Propamocarb | 189.2 | 144.1 | 102.1 | 15 |
| This compound | 196.2 | 103.1 | 151.2 | 15 |
Note: Collision energies and other MS parameters should be optimized for the specific instrument being used.
Workflow for Analytical Quantification
Mode of Action: Inhibition of Fungal Biosynthesis
Propamocarb's fungicidal activity stems from its ability to disrupt essential biosynthetic pathways in Oomycetes, primarily targeting cell membrane integrity. The proposed mechanism involves the inhibition of fatty acid and phospholipid synthesis.[2] This disruption of cell membrane formation hinders mycelial growth and the production of spores, ultimately leading to the cessation of fungal development.
Putative Signaling Pathway of Propamocarb Action
This compound is an indispensable tool for the accurate and reliable quantification of the fungicide Propamocarb. Its use as an internal standard in conjunction with robust analytical techniques like QuEChERS and LC-MS/MS allows for precise residue analysis in complex matrices. Understanding the fundamental chemical difference, the analytical methodologies, and the biochemical mode of action of Propamocarb provides a solid foundation for researchers, scientists, and drug development professionals working in the fields of agriculture, food safety, and environmental science.
References
A Technical Guide to Isotope Dilution Mass Spectrometry for the Quantification of Propamocarb Using Propamocarb-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles of isotope dilution mass spectrometry (IDMS) and its application in the quantitative analysis of the fungicide Propamocarb, utilizing its deuterated internal standard, Propamocarb-d7. This document details the core concepts, experimental protocols, and data analysis involved in this highly accurate analytical technique.
Core Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique for the precise and accurate quantification of chemical substances.[1][2] It is considered a primary ratio method of measurement by metrological institutes due to its high accuracy and potential to reduce systematic errors. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike" or "internal standard") to a sample containing an unknown amount of the native analyte.[1]
The isotopically labeled standard, in this case, this compound, is chemically identical to the analyte of interest, Propamocarb, but has a different mass due to the incorporation of stable isotopes (deuterium).[3][4] This chemical homology ensures that the internal standard and the native analyte behave identically during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during the analytical procedure will be accompanied by a proportional loss of the internal standard.
By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined.[5] This ratioing technique effectively corrects for variations in sample matrix effects and analyte recovery, leading to highly reliable and reproducible results.
The core principle can be visualized as follows:
Caption: The core principle of IDMS.
Experimental Protocol: Quantification of Propamocarb using this compound
The following protocol outlines a general workflow for the analysis of Propamocarb in a given matrix using IDMS with this compound as the internal standard. This method is based on common practices like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is widely adopted for pesticide residue analysis.[6][7]
Materials and Reagents
-
Propamocarb analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid or acetic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - use with caution as it can retain planar molecules.
Sample Preparation and Extraction
-
Homogenization: A representative portion of the sample (e.g., 10-15 g of a food matrix) is homogenized to ensure uniformity.
-
Spiking: A known amount of this compound internal standard solution is added to the homogenized sample. The sample is then vortexed to ensure thorough mixing and allowed to equilibrate.
-
Extraction: Acetonitrile (e.g., 10-15 mL) is added to the sample. For acidic analytes, acidified acetonitrile can be used. The sample is shaken vigorously for a set period (e.g., 1 minute).
-
Salting Out: A mixture of anhydrous MgSO₄ and NaCl is added to the sample. This step helps to partition the aqueous and organic layers and drives the polar Propamocarb into the acetonitrile layer. The sample is again shaken vigorously.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer from the solid matrix and aqueous phase.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
An aliquot of the acetonitrile supernatant is transferred to a clean centrifuge tube containing a mixture of d-SPE sorbents. A common combination for general pesticide analysis is anhydrous MgSO₄ and PSA. PSA removes organic acids, fatty acids, and sugars. C18 can be added to remove non-polar interferences.
-
The tube is vortexed for a short period (e.g., 30 seconds) and then centrifuged.
Final Extract Preparation
The cleaned supernatant is transferred to a new tube. The extract may be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis, such as a methanol/water mixture.
Caption: A typical IDMS workflow for Propamocarb.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of Propamocarb.
-
Chromatography: A C18 column is commonly used for the separation of Propamocarb from matrix components. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of formic or acetic acid, is employed.
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is typically used. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Propamocarb and this compound are monitored.
Quantitative Data and Method Validation
The analytical method should be validated to ensure its performance. Key validation parameters include linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
Table 1: Exemplary LC-MS/MS Parameters for Propamocarb and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Propamocarb | 189.2 | 102.1 | 74.0 |
| This compound | 196.2 | 103.0 | - |
Data sourced from publicly available methods.[8] The second product ion for Propamocarb serves as a qualifier ion for confirmation.
Table 2: Summary of Method Performance Data for Propamocarb Analysis
| Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | LOQ (mg/kg) | Linearity (r²) |
| Tomato | 0.10 | 87 - 92 | < 5 | 0.10 | > 0.99 |
| 0.50 | 87 - 92 | < 5 | |||
| 1.00 | 87 - 92 | < 5 | |||
| Wine | 0.05 - 2.0 | 91 - 115 | Not specified | 0.025 - 0.05 | Not specified |
| Animal Tissues | 0.02 | 71 - 115 | < 18 | 0.02 | > 0.99 |
| Milk | 0.01 | 97 - 106 | < 10 | 0.01 | > 0.99 |
This table is a compilation of data from various sources.[6][9][10][11]
Metabolic Pathway of Propamocarb
Understanding the metabolism of Propamocarb is crucial for identifying relevant residues in toxicological and environmental studies. The primary metabolic transformations involve oxidation of the propyl chain and N-oxidation and N-demethylation of the N-methyl groups.[12][13]
Caption: Key metabolic routes of Propamocarb.
Conclusion
Isotope dilution mass spectrometry using this compound as an internal standard provides a robust, accurate, and precise method for the quantification of Propamocarb in a variety of complex matrices. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects and variations in recovery, which are common challenges in residue analysis. The detailed protocol and performance data presented in this guide demonstrate the reliability of this technique for regulatory monitoring, food safety assessment, and research applications.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. fao.org [fao.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. Determination of residues of propamocarb in wine by liquid chromatography-electrospray mass spectrometry with direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fao.org [fao.org]
- 13. inchem.org [inchem.org]
Stability and recommended storage conditions for Propamocarb-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Propamocarb-d7, a deuterated analog of the systemic fungicide Propamocarb. The information presented herein is crucial for maintaining the integrity of this analytical standard, ensuring accurate experimental results. Data has been compiled from manufacturer specifications and scientific literature concerning Propamocarb and its hydrochloride salt, which is expected to exhibit similar stability due to the nature of deuterium substitution.
Recommended Storage Conditions
Proper storage is paramount to preserving the chemical integrity of this compound. The following conditions are recommended based on available data.
Short-Term and Long-Term Storage
| Form | Temperature | Duration |
| Neat (Pure Form) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month | |
| Solution (in Acetonitrile) | 4°C | Not specified |
Shipping of this compound may occur at room temperature in the continental US.
Chemical Stability Profile
Propamocarb hydrochloride, the non-deuterated counterpart, is known for its high stability under various conditions. It is anticipated that this compound will exhibit a comparable stability profile.
Hydrolytic Stability
Propamocarb hydrochloride is exceptionally stable to hydrolysis across a wide pH range.[1] This stability is a key indicator of its robustness.
| pH | Half-life |
| 5 | 1.3 x 10⁷ years (calculated)[1] |
| 9 | 1.3 x 10³ years (calculated)[1] |
| 14 | 5 days[1] |
Thermal and Light Stability
The compound is also stable under elevated temperatures and exposure to light. Propamocarb hydrochloride has been shown to be stable at 55°C for over two years and is also stable to light, even with the addition of acetone.[1]
Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, studies on propamocarb hydrochloride provide valuable insights into its metabolic fate in biological systems and the environment. The primary degradation pathways involve oxidation and demethylation.
In rats, the metabolism of propamocarb hydrochloride involves:
-
Aliphatic oxidation of the propyl chain.
-
N-oxidation of the tertiary amine.
-
N-dealkylation.
The major metabolites identified are 2-hydroxy propamocarb, mono-N-desmethyl propamocarb, propylpropamocarb N-oxide, and the cyclic propamocarb oxazolidin-2-one.[2]
Caption: Metabolic degradation pathways of Propamocarb.
Experimental Protocols: Stability-Indicating Analytical Methods
To assess the stability of this compound, validated stability-indicating analytical methods are essential. The following outlines general protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are suitable for the analysis of propamocarb and its potential degradants.
GC-MS Method for Propamocarb Analysis
This method is suitable for the quantification of propamocarb residues and can be adapted for stability studies.
1. Sample Preparation (QuEChERS method)
-
Extract the sample with ethyl acetate.
-
Clean up the extract using dispersive solid-phase extraction with Primary Secondary Amine (PSA) and graphitized carbon.
-
Concentrate the final clear extract under vacuum and reconstitute in hexane.
2. GC-MS Parameters
-
Column: Rtx-5 Sil MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 1 ml/min.
-
Injector Temperature: 260°C.
-
Injection Volume: 1 µl (splitless mode).
-
Interface Temperature: 220°C.
-
Ion Source Temperature: 200°C.
-
Detector: Mass spectrometer in Selected Ion Monitoring (SIM) mode.
-
Ions to Monitor (m/z): 72, 129, 143, 188, with the base peak at 58.
Caption: Workflow for GC-MS analysis of Propamocarb.
HPLC Method for Propamocarb Analysis
This method is suitable for the analysis of propamocarb hydrochloride in aqueous solutions and can be adapted for this compound.
1. Sample Preparation
-
Dissolve the sample in the mobile phase or a compatible solvent.
2. HPLC Parameters
-
Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility).
-
Detection: UV detector or Mass Spectrometer (MS).
References
Propamocarb-d7: A Technical Guide to its Commercial Availability, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Propamocarb-d7, a deuterated analog of the systemic fungicide Propamocarb. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in utilizing this compound for analytical and research purposes. This document details available suppliers, provides key technical data, and outlines its primary application as an internal standard in mass spectrometry-based quantification methods.
Commercial Availability and Suppliers
This compound is available from several specialized chemical suppliers that offer reference standards and isotopically labeled compounds for research purposes. The availability of this compound is crucial for accurate and reliable quantification of Propamocarb in various matrices. Below is a summary of key suppliers and their product offerings.
| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Available Quantities |
| Santa Cruz Biotechnology, Inc. | This compound | 1398065-89-8 | C₉H₁₃D₇N₂O₂ | 195.31 | Inquire |
| LGC Standards | This compound, this compound (O-n-propyl-d7) | 1398065-89-8 | C₉H₁₃D₇N₂O₂ | 195.31 | 2.5 mg, 5 mg, 10 mg, 0.01 g, 0.05 g[1][2] |
| MedChemExpress | This compound | 1398065-89-8 | C₉H₁₃D₇N₂O₂ | 195.31 | 1 mg, 5 mg[3] |
| CymitQuimica | Propamocarb Hydrochloride-D7 | 1398065-89-8 (free base) | C₉H₁₃D₇N₂O₂·HCl | 195.31 (free base) | Inquire[4] |
| Sigma-Aldrich (Merck) | Propamocarb-(propyl-d7) | 1398065-89-8 | C₉H₁₃D₇N₂O₂ | 195.31 | Inquire |
| HPC Standards | D7-Propamocarb Solution | 1398065-89-8 | C₉H₁₃D₇N₂O₂ | 195.31 | 1x1ML (100 µg/ml in Acetonitrile)[5] |
| Mithridion | This compound 1mg | 1398065-89-8 | - | - | 1 mg[6] |
Technical Data and Specifications
This compound is the deuterated form of Propamocarb, a carbamate fungicide. The deuterium labeling makes it an ideal internal standard for isotope dilution mass spectrometry, a highly accurate method for quantitative analysis.
| Property | Value |
| IUPAC Name | propyl N-[3-(dimethylamino)propyl]carbamate-d7 |
| Synonyms | O-propyl-d7-Propamocarb, Propamocarb free base D7 (O-propyl D7)[2][7] |
| CAS Number | 1398065-89-8 |
| Molecular Formula | C₉H₁₃D₇N₂O₂ |
| Molecular Weight | 195.31 g/mol [7] |
| Form | Typically supplied as a neat solid or in solution[2][5] |
| Storage | Recommended storage at 2-8°C |
A Safety Data Sheet (SDS) for Propamocarb Hydrochloride-D7 is available from suppliers like CymitQuimica[4]. For the non-deuterated form, Propamocarb hydrochloride, SDS documents from suppliers like Bayer Crop Science indicate that it is harmful if swallowed and may cause skin sensitization[8].
Application in Analytical Methods: Experimental Protocol Outline
This compound is primarily utilized as an internal standard (IS) in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Propamocarb in various samples such as food, environmental, and biological matrices. The use of a deuterated internal standard corrects for matrix effects and variations in sample preparation and instrument response, leading to more accurate and reliable results.
General Workflow for Quantification of Propamocarb using this compound Internal Standard
Figure 1. General workflow for the quantification of Propamocarb using this compound as an internal standard.
Key Experimental Parameters
-
Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used extraction procedure for pesticide residue analysis in food matrices.
-
Internal Standard Spiking: A known concentration of this compound solution is added to the sample homogenate before extraction.
-
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase liquid chromatography is typically employed for separation.
-
Ionization: Electrospray ionization (ESI) in positive mode is used.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Key mass transitions for Propamocarb and this compound are monitored.
-
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| Propamocarb | 189 | 144, 102, 74 |
| This compound (IS) | 196 | 103 |
Data sourced from the QuPPe-Method documentation.
Mode of Action of Propamocarb and its Relevance
While this compound's primary use is analytical, understanding the biological activity of the non-deuterated parent compound is crucial for researchers in related fields. Propamocarb is a systemic fungicide particularly effective against Oomycetes, a group of fungus-like eukaryotic microorganisms that includes many devastating plant pathogens like Phytophthora and Pythium.
The primary mode of action of Propamocarb is the disruption of cell membrane integrity . It achieves this by inhibiting the biosynthesis of phospholipids and fatty acids , which are essential components of the cell membrane. This disruption leads to:
-
Inhibition of mycelial growth.
-
Reduction in the formation of sporangia (spore-producing structures).
-
Inhibition of spore germination.
Putative Signaling Pathway Disruption
Propamocarb's interference with lipid biosynthesis suggests a disruption of signaling pathways that are dependent on membrane integrity and lipid-derived second messengers. While the specific signaling cascade directly targeted by Propamocarb is not fully elucidated, the downstream effects of compromised membrane structure in Oomycetes can be depicted as follows:
Figure 2. Proposed mechanism of action of Propamocarb leading to antifungal effects in Oomycetes.
This guide provides a foundational understanding of this compound for research applications. For specific experimental protocols and safety handling procedures, it is essential to consult the technical documentation provided by the respective suppliers and relevant scientific literature.
References
- 1. This compound | CAS 1398065-89-8 | LGC Standards [lgcstandards.com]
- 2. Propamocarb D7 | CAS 1398065-89-8 | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Propamocarb Hydrochloride-D7 | CymitQuimica [cymitquimica.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. This compound 1mg | Mithridion [mithridion.com]
- 7. scbt.com [scbt.com]
- 8. cropscience.bayer.co.nz [cropscience.bayer.co.nz]
Methodological & Application
Application Notes and Protocols for the Use of Propamocarb-d7 as an Internal Standard in LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propamocarb is a systemic fungicide used to control various plant diseases on a range of agricultural products. Regulatory bodies worldwide mandate the monitoring of its residue levels in food and environmental samples to ensure consumer safety. Accurate and reliable quantification of propamocarb is therefore crucial. The use of a stable isotope-labeled internal standard, such as Propamocarb-d7, is a widely accepted and robust approach in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1][2] This method enhances the accuracy and precision of quantification by compensating for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[3][4]
This compound, being a deuterium-labeled analog of propamocarb, shares very similar chemical and physical properties with the analyte.[5] This ensures that it co-elutes with the native compound and behaves similarly during extraction, cleanup, and ionization, making it an ideal internal standard for reliable quantification.[3]
Experimental Protocols
This section details the methodologies for the analysis of propamocarb in various matrices using this compound as an internal standard. The most common approach involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.[6][7][8][9][10]
Sample Preparation: Modified QuEChERS Protocol
This protocol is applicable to various fruit and vegetable matrices.
1. Sample Homogenization:
-
Weigh a representative portion of the sample (e.g., 10-15 g) and homogenize it to a uniform consistency.[8][9]
2. Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.[10]
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile (with 1% acetic acid for better extraction efficiency).[8]
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate).[6]
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars) and MgSO₄ (to remove excess water). For pigmented samples, graphitized carbon black (GCB) may be included to remove pigments.[8]
-
Vortex the tube for 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.[8]
4. Final Extract Preparation:
-
Carefully collect the supernatant.
-
The extract can be directly injected for LC-MS/MS analysis or diluted with a suitable solvent (e.g., water or mobile phase) to minimize matrix effects.[7][8] A 1:4 dilution with water is a common practice.[8]
LC-MS/MS Instrumentation and Conditions
The following tables summarize the typical LC-MS/MS parameters for the analysis of propamocarb using this compound as an internal standard.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[11] |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. |
| Flow Rate | 0.3 - 0.4 mL/min[12] |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 40 °C[12] |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[11][13] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.2 - 5.5 kV[12][14] |
| Source Temperature | 100 - 150 °C[14] |
| Desolvation Temperature | 350 - 450 °C[12][14] |
| Nebulizer Gas Flow | As per instrument recommendation |
| Collision Gas | Argon |
Table 3: MRM Transitions for Propamocarb and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Example |
| Propamocarb | 189 | 102 (Quantifier) | 20 |
| 189 | 144 (Qualifier) | 15 | |
| 189 | 74 (Qualifier) | 25 | |
| This compound (Internal Standard) | 196 | 103 | 20 |
Note: Collision energies should be optimized for the specific instrument being used.[11][15]
Quantitative Data Summary
The use of this compound as an internal standard allows for the generation of accurate and precise quantitative data. The following table summarizes typical method performance characteristics.
Table 4: Method Performance Data
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.99 | [10][12] |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg in various matrices | [8][10] |
| Recovery | 70 - 120% | [8][10][13] |
| Precision (RSD) | ≤ 20% | [10] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of propamocarb using this compound as an internal standard.
Caption: General workflow for propamocarb analysis.
Logical Relationship of Internal Standard Use
The diagram below outlines the principle of using an internal standard to correct for analytical variability.
Caption: Principle of internal standard correction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lcms.cz [lcms.cz]
- 7. gcms.cz [gcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. food.actapol.net [food.actapol.net]
- 13. Determination of residues of propamocarb in wine by liquid chromatography-electrospray mass spectrometry with direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note: Quantitative Analysis of Propamocarb in Soil Samples by LC-MS/MS Using Propamocarb-d7 as an Internal Standard
Introduction
Propamocarb is a systemic fungicide widely used in agriculture to control various soil-borne and foliar diseases caused by Oomycetes. Its presence and persistence in soil are of environmental and food safety concern, necessitating sensitive and accurate analytical methods for its quantification. This application note describes a robust and reliable method for the quantitative analysis of propamocarb in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Propamocarb-d7 as an internal standard. The use of an isotopic-labeled internal standard enhances the accuracy and precision of the method by compensating for matrix effects and variations in sample preparation and instrument response. The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which allows for high-throughput analysis.
Materials and Methods
Reagents and Standards
-
Propamocarb hydrochloride (analytical standard, purity >98%)
-
This compound hydrochloride (internal standard, isotopic purity >99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source was used.
-
HPLC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water
-
Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Sample Preparation (QuEChERS Protocol)
-
Soil Sample Collection and Preparation: Collect representative soil samples and air-dry them. Sieve the dried soil through a 2 mm mesh to remove large debris and homogenize the sample.
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water to the soil sample to create a slurry.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For soils with high organic matter content, 7.5 mg of GCB can be added to remove pigments.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis was performed in positive electrospray ionization mode (+ESI) using multiple reaction monitoring (MRM).
Table 1: LC-MS/MS Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Table 2: MRM Transitions and Parameters for Propamocarb and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Propamocarb | 189.2 | 144.1 (Quantifier) | 100 | 15 |
| 189.2 | 102.1 (Qualifier) | 100 | 25 | |
| This compound | 196.2 | 103.1 (Quantifier) | 100 | 25 |
Results and Discussion
The developed method was validated for its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).
Linearity
The method demonstrated excellent linearity over a concentration range of 1 to 200 µg/kg in soil. The coefficient of determination (R²) for the calibration curve was consistently greater than 0.99.
LOD and LOQ
The limit of detection (LOD), defined as a signal-to-noise ratio of 3, and the limit of quantification (LOQ), defined as a signal-to-noise ratio of 10, were determined for propamocarb in soil.
Table 3: Method Detection and Quantification Limits
| Parameter | Value (µg/kg) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 2.0 |
Accuracy and Precision
The accuracy and precision of the method were evaluated by spiking blank soil samples at three different concentration levels (5, 50, and 100 µg/kg) with five replicates at each level.
Table 4: Recovery and Precision Data for Propamocarb in Soil
| Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| 5 | 92.5 | 6.8 |
| 50 | 95.8 | 4.5 |
| 100 | 98.2 | 3.1 |
The average recoveries were within the acceptable range of 70-120%, and the relative standard deviations were below 15%, demonstrating the good accuracy and precision of the method.[1][2][3]
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantitative analysis of propamocarb in soil.
Conclusion
This application note presents a validated LC-MS/MS method for the sensitive and accurate quantification of propamocarb in soil samples. The use of this compound as an internal standard, coupled with the efficient QuEChERS sample preparation protocol, ensures reliable results for routine environmental monitoring and food safety applications. The method meets the stringent requirements for linearity, sensitivity, accuracy, and precision, making it a valuable tool for researchers, scientists, and professionals in the field of pesticide residue analysis.
References
Application Note: High-Throughput Analysis of Propamocarb Residues in Agricultural Commodities using LC-MS/MS and a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of propamocarb residues in various agricultural matrices. The method utilizes a simplified extraction procedure followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Propamocarb-d7, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1] This method is suitable for high-throughput screening and quantitative analysis in food safety and regulatory monitoring laboratories.
Introduction
Propamocarb is a systemic carbamate fungicide widely used to control soil, root, and leaf diseases caused by oomycetes in a variety of crops.[2][3][4] Due to its widespread use, regulatory bodies have established maximum residue limits (MRLs) for propamocarb in food products to ensure consumer safety.[5] Therefore, sensitive and reliable analytical methods are required for the routine monitoring of propamocarb residues.
This method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol for efficient sample preparation.[6][7][8][9] Detection and quantification are achieved using a triple quadrupole mass spectrometer, which provides excellent selectivity and sensitivity. The incorporation of this compound as an internal standard is a key feature of this method, as it mimics the behavior of the native analyte during extraction and ionization, thereby correcting for potential inaccuracies caused by matrix-induced signal suppression or enhancement.[1][10]
Experimental Protocol
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (98-100%).
-
Standards: Propamocarb hydrochloride (≥98% purity), this compound (≥98% purity, isotopic purity ≥99 atom % D).[1][11]
-
QuEChERS Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate.
-
Dispersive SPE (dSPE): Primary secondary amine (PSA) sorbent.
Standard Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Propamocarb and this compound in methanol.
-
Intermediate Standard Solution (10 µg/mL): Prepare a mixed intermediate solution containing both Propamocarb and this compound in methanol.
-
Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of working standard solutions by serially diluting the intermediate solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables) to a uniform consistency. For dry samples, a hydration step may be necessary before homogenization.[8][9]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with an appropriate volume of the this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes.[8]
-
-
Cleanup (dSPE):
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned extract and dilute it with water containing 0.1% formic acid to minimize matrix effects and ensure compatibility with the mobile phase.[8]
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[10]
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate.[10]
-
B: Methanol with 0.1% formic acid.
-
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Propamocarb | 189.1 | 102.0 | 144.0 |
| This compound | 196.1 | 109.0 | 151.0 |
Note: The specific collision energies and other MS parameters should be optimized for the instrument in use.
Data Presentation
Method Validation Summary
The method was validated according to SANTE/11312/2021 guidelines. The following performance characteristics were evaluated:
| Parameter | Result |
| Linearity | Excellent linearity was achieved over the concentration range of 0.5 to 100 µg/kg, with a coefficient of determination (R²) > 0.99 for all matrices tested.[12][13] |
| Limit of Quantification (LOQ) | The LOQ was established at 10 µg/kg, which is below the MRLs set by most regulatory agencies.[2][14] |
| Limit of Detection (LOD) | The LOD was determined to be 3 µg/kg. |
| Accuracy (Recovery) | Mean recovery values were within the acceptable range of 85-110% for all tested matrices at various spiking levels.[14][15] |
| Precision (RSD) | The relative standard deviation (RSD) for repeatability and intermediate precision was less than 15%.[14] |
| Matrix Effect | The use of this compound effectively compensated for matrix effects, with signal suppression/enhancement observed to be within ±20%.[13] |
Sample Analysis Results
| Sample ID | Matrix | Propamocarb Concentration (µg/kg) | Recovery of this compound (%) |
| VG-001 | Cucumber | 25.4 | 95 |
| FR-002 | Tomato | < LOQ | 98 |
| LV-003 | Lettuce | 150.2 | 92 |
| TB-004 | Potato | < LOQ | 101 |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the analysis of propamocarb residues.
Conclusion
The described LC-MS/MS method using a deuterated internal standard provides a reliable, sensitive, and high-throughput solution for the determination of propamocarb residues in diverse agricultural products. The simplified sample preparation procedure and the accuracy afforded by isotopic dilution make this method well-suited for routine monitoring and regulatory compliance testing.
References
- 1. Propamocarb-(propyl-d7) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. fao.org [fao.org]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Propamocarb - Wikipedia [en.wikipedia.org]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fao.org [fao.org]
- 8. gcms.cz [gcms.cz]
- 9. food-safety.com [food-safety.com]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. fao.org [fao.org]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Determination of residues of propamocarb in wine by liquid chromatography-electrospray mass spectrometry with direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Propamocarb in Vegetable Matrices Using a Deuterated Internal Standard and LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of propamocarb in various vegetable matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, incorporating a deuterated internal standard (propamocarb-d7) to ensure high accuracy and precision. Analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing excellent selectivity and low detection limits. This method is suitable for high-throughput screening of propamocarb residues in food safety and quality control laboratories.
Introduction
Propamocarb is a systemic carbamate fungicide widely used in agriculture to protect a variety of crops from oomycete pathogens.[1][2] Its extensive use necessitates reliable and sensitive analytical methods to monitor its residues in food products to ensure compliance with regulatory limits and protect consumer health. The analysis of propamocarb can be challenging due to its high polarity and potential for matrix effects in complex samples.[2]
The use of an isotopically labeled internal standard, such as a deuterated analog of the analyte, is a well-established technique to compensate for variations in sample preparation and instrumental response, thereby improving the accuracy and precision of the analytical method.[3] This application note provides a detailed protocol for the extraction, cleanup, and analysis of propamocarb in vegetable samples using this compound as an internal standard. The method is based on the widely adopted QuEChERS approach, followed by LC-MS/MS analysis.
Experimental
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, Graphitized carbon black (GCB) or C18 sorbent.
-
Standards: Propamocarb hydrochloride (analytical standard), this compound hydrochloride (internal standard).
-
Equipment: High-speed homogenizer, Centrifuge, Vortex mixer, Analytical balance, Syringe filters (0.22 µm), LC-MS/MS system.
Standard Preparation
Prepare stock solutions of propamocarb and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a working internal standard solution by serial dilution in a suitable solvent (e.g., methanol or acetonitrile). Store all solutions at 4°C in the dark.
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10 g of a representative, homogenized vegetable sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to the sample.
-
Extraction:
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing PSA and anhydrous MgSO₄. For samples with high pigment content, GCB or C18 may also be included.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS analysis. A dilution with water may be necessary depending on the instrument's sensitivity and the expected concentration of propamocarb.[4]
-
LC-MS/MS Analysis
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like ammonium formate or formic acid to improve peak shape and ionization efficiency.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.
Typical MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propamocarb | 189.2 | 102.1 (Quantifier) | 15 |
| 189.2 | 144.1 (Qualifier) | 12 | |
| This compound | 196.2 | 102.1 | 15 |
Note: Collision energies should be optimized for the specific instrument used.
Results and Discussion
The QuEChERS method provides efficient extraction of propamocarb from various vegetable matrices. The use of a deuterated internal standard effectively compensates for any analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis, leading to high accuracy and precision.
Method Validation Data
The following table summarizes typical performance data for the analysis of propamocarb in vegetable matrices using a similar methodology.
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, mg/kg) | Reference |
| Tomato | 0.10, 0.50, 1.00 | 87 - 92 | < 5 | 0.10 | [5][6] |
| Potato | 0.05 - 2.0 | 84 - 111 | 0.3 - 5.5 | 0.05 | [7] |
| Pepper | 10, 100, 1000 µg/kg | 74.84 - 97.96 | 2.43 - 16.16 | 0.417–2.11 µg/kg | [8] |
| Various Vegetables | 0.05 - 15.0 | > 90 | < 10 | 0.025 | [9] |
Experimental Workflow Diagram
Caption: Workflow for propamocarb analysis.
Conclusion
The described method provides a reliable and high-throughput solution for the determination of propamocarb residues in vegetable samples. The combination of a deuterated internal standard with the QuEChERS sample preparation protocol and LC-MS/MS detection ensures high accuracy, precision, and sensitivity, making it an ideal approach for routine monitoring in food safety laboratories.
References
- 1. fao.org [fao.org]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. lcms.cz [lcms.cz]
- 4. gcms.cz [gcms.cz]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Improved analysis of propamocarb and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of propamocarb in vegetables using polymer-based high-performance liquid chromatography coupled with electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Propamocarb-d7 for Accurate Quantification of Propamocarb in Food and Beverage Safety Testing
Introduction
Propamocarb is a systemic fungicide widely used in agriculture to protect a variety of crops from fungal diseases.[1] Its presence in food and beverage products is strictly regulated by national and international authorities to ensure consumer safety. Accurate and reliable analytical methods are therefore essential for the monitoring of Propamocarb residues. The use of a stable isotope-labeled internal standard, such as Propamocarb-d7, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response, leading to improved accuracy and precision.[2][3] This application note provides a detailed protocol for the determination of Propamocarb in vegetable matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis, employing this compound as an internal standard.
Principle
The method involves the extraction of Propamocarb and the internal standard, this compound, from a homogenized food sample using an acetonitrile-based extraction, followed by a cleanup step using dispersive solid-phase extraction (dSPE). The final extract is then analyzed by LC-MS/MS. This compound, being chemically identical to Propamocarb but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, regardless of variations during the analytical process.
Quantitative Data Summary
The following table summarizes the validation data for the determination of Propamocarb in vegetable matrices using a method based on QuEChERS extraction and LC-MS/MS. While the cited studies did not exclusively use this compound, the data is representative of the performance expected when employing a deuterated internal standard.
| Parameter | Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) |
| Accuracy & Precision | Tomato | 0.10 | 87.33 | 2.89 | 0.10 |
| Tomato | 0.50 | 90.00 | 2.22 | ||
| Tomato | 1.00 | 91.67 | 4.54 | ||
| Potato & Tomato | 0.05 - 2.0 | 84 - 111 | 0.3 - 5.5 | 0.05 | |
| Linearity | Vegetable Matrices | 0.05 - 2.0 mg/kg | - | - | - |
| Limit of Detection (LOD) | Vegetable Matrices | - | - | - | 0.025 mg/kg |
Data synthesized from multiple sources employing similar methodologies.[3][5][6][7]
Experimental Protocols
Materials and Reagents
-
Propamocarb analytical standard (purity ≥98%)
-
This compound internal standard (purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB)
-
QuEChERS extraction tubes (50 mL) and dSPE tubes (2 mL or 15 mL)
Equipment
-
High-speed homogenizer
-
Centrifuge (capable of >4000 x g)
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks, pipettes, and syringes
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization source)
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Propamocarb and this compound in 10 mL of acetonitrile, respectively.
-
Intermediate Standard Solution (10 µg/mL): Prepare a mixed intermediate standard solution by diluting the primary stock solutions with acetonitrile.
-
Working Standard Solutions (0.01 - 0.2 µg/mL): Prepare a series of working standard solutions by further diluting the intermediate standard solution with acetonitrile. These will be used to construct the calibration curve.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound in acetonitrile. The optimal concentration may need to be determined based on instrument sensitivity and expected analyte concentrations.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Weigh 10 g of a representative portion of the food or beverage sample into a 50 mL QuEChERS extraction tube. For solid samples, add 10 mL of water to create a slurry.
-
Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the this compound internal standard spiking solution (1 µg/mL) to the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. Seal and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Immediately seal and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a dSPE tube containing PSA, C18, and GCB (the specific composition may vary depending on the matrix). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the dSPE tube at high speed for 2 minutes.
-
Filtration and Analysis: Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Propamocarb | 189.2 | 102.1 | 144.1 |
| This compound | 196.2 | 102.1 | 151.1 |
Note: The specific MRM transitions and collision energies should be optimized on the specific instrument used.
Workflow and Pathway Diagrams
Caption: Experimental workflow for Propamocarb analysis.
Caption: Role of this compound in quantification.
Conclusion
The use of this compound as an internal standard in the QuEChERS-LC-MS/MS method provides a robust and reliable approach for the quantification of Propamocarb residues in food and beverage samples. This methodology offers high accuracy, precision, and sensitivity, enabling laboratories to meet regulatory requirements for food safety testing. The detailed protocol and validation data presented in this application note serve as a valuable resource for researchers, scientists, and professionals in the field of food and beverage safety.
References
- 1. fao.org [fao.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. researchgate.net [researchgate.net]
- 5. Improved analysis of propamocarb and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Validating QuEChERS Extraction Efficiency Using Propamocarb-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in various food and environmental matrices. Its simplicity, high throughput, and reduced solvent consumption make it an attractive alternative to traditional extraction methods. However, the efficiency of the extraction process can be influenced by the sample matrix, potentially leading to inaccurate quantification. To compensate for variations in extraction recovery and matrix effects, the use of an isotopically labeled internal standard is highly recommended.
Propamocarb-d7, a deuterated analog of the fungicide Propamocarb, serves as an excellent internal standard for this purpose. Due to its similar chemical and physical properties to the native analyte, this compound co-extracts and experiences similar matrix effects, allowing for accurate correction and validation of the QuEChERS extraction efficiency.
This document provides detailed application notes and protocols for the use of this compound in validating the QuEChERS method for the analysis of Propamocarb in food matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Standards: Propamocarb hydrochloride (analytical standard), this compound hydrochloride (internal standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
QuEChERS Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate (or pre-packaged QuEChERS extraction salt packets)
-
Dispersive SPE (d-SPE): Primary secondary amine (PSA), C18, and anhydrous magnesium sulfate (or pre-packaged d-SPE tubes)
-
Other: 50 mL polypropylene centrifuge tubes, 15 mL polypropylene centrifuge tubes, vortex mixer, centrifuge, syringe filters (0.22 µm).
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propamocarb and this compound in methanol.
-
Working Standard Solution (10 µg/mL): Prepare a working standard solution of Propamocarb by diluting the stock solution with methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound by diluting the stock solution with methanol.
Sample Preparation and QuEChERS Extraction
This protocol is based on the widely used AOAC and EN 15662 QuEChERS methods.
-
Sample Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable) to a uniform consistency.
-
Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the 1 µg/mL this compound internal standard spiking solution to the sample.
-
Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
-
Extraction: Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts.
-
Shaking and Centrifugation: Immediately shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
-
d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA, C18, and anhydrous magnesium sulfate.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥10000 rcf for 2 minutes.
-
Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
-
LC Column: A C18 reversed-phase column is suitable for the separation of Propamocarb.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate, is typically used.
-
Injection Volume: 2-10 µL.
-
Ionization Mode: ESI positive.
-
MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions should be monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Propamocarb | 189.2 | 102.1 |
| 189.2 | 144.1 | |
| This compound (IS) | 196.2 | 103.1 |
Note: The specific MRM transitions and collision energies should be optimized on the instrument used.
Data Presentation
Table 1: Recovery and Precision Data for Propamocarb in Tomato Matrix
The following table summarizes typical recovery and precision data for Propamocarb in a tomato matrix using this compound as an internal standard. The data is based on a study by Sahoo et al. (2011) which validated a QuEChERS method for Propamocarb, although without a deuterated internal standard, the expected performance would be similar or improved with its use.[1][2]
| Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 0.10 | 91.2 | 4.5 |
| 0.50 | 88.5 | 3.2 |
| 1.00 | 87.3 | 2.8 |
Table 2: Method Validation Parameters
This table presents typical method validation parameters for the analysis of Propamocarb using QuEChERS and LC-MS/MS with this compound as an internal standard.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Limit of Detection (LOD) | 0.003 mg/kg |
| Intraday Precision (RSD, %) | < 10 |
| Interday Precision (RSD, %) | < 15 |
Mandatory Visualization
Caption: QuEChERS workflow for Propamocarb analysis with this compound.
Caption: Role of this compound in correcting for matrix effects.
References
Application Note and Protocol for Propamocarb Quantification using Propamocarb-d7 Internal Standard
Introduction
Propamocarb is a systemic fungicide widely used in agriculture to control various plant diseases.[1][2] Its presence in food commodities is strictly regulated, necessitating sensitive and accurate analytical methods for its quantification. This application note provides a detailed protocol for the preparation of calibration standards using Propamocarb-d7 as an internal standard for the precise quantification of propamocarb by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is crucial for correcting variations in sample preparation and instrumental analysis, thereby enhancing the accuracy and reliability of the results.[3]
Materials and Reagents
-
Propamocarb hydrochloride (analytical standard, purity ≥98%)
-
This compound hydrochloride (internal standard, purity ≥98%)[1][3][4]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
Experimental Protocols
Preparation of Stock Solutions
3.1.1. Propamocarb Stock Solution (1000 µg/mL): Accurately weigh 10 mg of propamocarb hydrochloride standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and bring it to volume. Mix thoroughly. This stock solution should be stored at -20°C.
3.1.2. This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound hydrochloride and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and bring it to volume. Mix thoroughly. This stock solution should be stored at -20°C.
Preparation of Working Standard Solutions
3.2.1. Propamocarb Intermediate Standard Solution (10 µg/mL): Pipette 1 mL of the 1000 µg/mL propamocarb stock solution into a 100 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
3.2.2. This compound Internal Standard Working Solution (1 µg/mL): Pipette 1 mL of the 100 µg/mL this compound stock solution into a 100 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Preparation of Calibration Curve Standards
Prepare a series of calibration standards by appropriate dilution of the propamocarb intermediate standard solution. Each calibration standard must be spiked with the internal standard to a final concentration of 10 ng/mL.
| Calibration Standard Level | Volume of Propamocarb Intermediate Standard (10 µg/mL) | Volume of this compound Working Standard (1 µg/mL) | Final Volume (with 50:50 Acetonitrile:Water) | Final Propamocarb Concentration (ng/mL) | Final this compound Concentration (ng/mL) |
| 1 | 5 µL | 100 µL | 10 mL | 5 | 10 |
| 2 | 10 µL | 100 µL | 10 mL | 10 | 10 |
| 3 | 50 µL | 100 µL | 10 mL | 50 | 10 |
| 4 | 100 µL | 100 µL | 10 mL | 100 | 10 |
| 5 | 250 µL | 100 µL | 10 mL | 250 | 10 |
| 6 | 500 µL | 100 µL | 10 mL | 500 | 10 |
| 7 | 1000 µL | 100 µL | 10 mL | 1000 | 10 |
Note: The concentration range can be adjusted based on the expected levels of propamocarb in the samples and the sensitivity of the instrument.
Sample Preparation (using a generic QuEChERS-based method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for pesticide residue analysis in food matrices.[5][7][8][9]
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of this compound internal standard working solution to achieve a final concentration similar to that in the calibration standards.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile extract) for dispersive solid-phase extraction (d-SPE) cleanup.
-
Transfer 1 mL of the supernatant to a d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrument: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 5 mM Ammonium formate in methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propamocarb | 189.2 | 102.1 (Quantifier) | 15 |
| 189.2 | 74.0 (Qualifier) | 25 | |
| This compound | 196.2 | 103.1 | 15 |
Data Presentation
The following table presents a representative dataset for a propamocarb calibration curve. The response ratio (Propamocarb Area / this compound Area) is plotted against the propamocarb concentration to generate the calibration curve.
| Calibration Standard Level | Propamocarb Concentration (ng/mL) | Propamocarb Peak Area | This compound Peak Area | Response Ratio |
| 1 | 5 | 15,234 | 148,987 | 0.102 |
| 2 | 10 | 31,056 | 151,234 | 0.205 |
| 3 | 50 | 155,879 | 149,567 | 1.042 |
| 4 | 100 | 312,456 | 150,112 | 2.081 |
| 5 | 250 | 780,123 | 149,888 | 5.205 |
| 6 | 500 | 1,555,987 | 150,543 | 10.336 |
| 7 | 1000 | 3,110,567 | 149,990 | 20.738 |
A linear regression of the calibration curve should yield a correlation coefficient (R²) of >0.99 for acceptance.
Visualizations
Caption: Workflow for the preparation of propamocarb calibration standards with this compound internal standard.
Caption: Overview of the QuEChERS-based sample preparation workflow for propamocarb analysis.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Propamocarb D7 | CAS 1398065-89-8 | LGC Standards [lgcstandards.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Improved analysis of propamocarb and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
Isotope Dilution Analysis Protocol for Propamocarb in Complex Matrices
Abstract
This application note provides a detailed protocol for the quantitative analysis of propamocarb in complex matrices, such as food and environmental samples, using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard, Propamocarb-d7, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol is intended for researchers, scientists, and professionals in drug development and food safety analysis.
Introduction
Propamocarb is a systemic fungicide widely used in agriculture to control various plant diseases.[1] Its presence in food and environmental samples is a matter of regulatory concern, necessitating sensitive and reliable analytical methods for its quantification. Complex matrices often introduce significant challenges in analytical chemistry, including matrix-induced signal suppression or enhancement in LC-MS/MS analysis.[2] Isotope dilution analysis (IDA) is a highly accurate quantification technique that overcomes these challenges by using a stable isotope-labeled analogue of the analyte as an internal standard.[3] This internal standard, when added at the beginning of the sample preparation process, experiences the same analytical variations as the target analyte, thus providing a reliable means of correction.
This document outlines a comprehensive protocol for the analysis of propamocarb using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS detection with isotope dilution.
Experimental Protocol
Materials and Reagents
-
Propamocarb analytical standard (purity ≥98%)
-
This compound (isotopic purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB)
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Propamocarb Stock Solution (1 mg/mL): Accurately weigh 10 mg of propamocarb standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the propamocarb stock solution with a suitable solvent (e.g., methanol or acetonitrile). Fortify each calibration standard with the this compound IS to a final concentration of 50 ng/mL.
Sample Preparation (QuEChERS Method)
The following protocol is a general guideline and may need to be optimized for specific matrices.
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable, soil) to a uniform consistency.
-
Weighing and Fortification: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add the this compound internal standard solution to achieve a concentration that is within the calibration range.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the dSPE sorbent mixture. The composition of the dSPE mixture will depend on the matrix. A common mixture for pigmented fruits and vegetables is 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥10,000 x g) for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters and may require optimization for the specific instrument used.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | 400 °C |
Table 2: MRM Transitions for Propamocarb and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Propamocarb | 189.2 | 102.0 (Quantifier) | 15 | 100 |
| 189.2 | 144.0 (Qualifier) | 10 | 100 | |
| This compound (IS) | 196.2 | 103.0 | 15 | 100 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Analysis and Quantification
The concentration of propamocarb in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the series of calibration standards. The concentration of propamocarb in the unknown sample is then calculated from its peak area ratio using the calibration curve.
Method Performance Data
The following table summarizes typical performance data for the analysis of propamocarb in complex matrices using an isotope dilution LC-MS/MS method.
Table 3: Representative Method Validation Data
| Matrix | Fortification Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, ng/g) |
| Tomato | 10 | 95 | 4.5 | 5 |
| 100 | 98 | 3.2 | ||
| Soil | 20 | 92 | 6.1 | 10 |
| 200 | 94 | 5.5 | ||
| Lettuce | 10 | 97 | 5.8 | 5 |
| 100 | 102 | 4.1 | ||
| Animal Tissue | 50 | 91 | 7.3 | 20 |
| 500 | 96 | 6.8 |
Note: This data is representative and may vary depending on the specific matrix and experimental conditions. A study on tomatoes and soil showed consistent recoveries of propamocarb between 87% and 92% for spiking levels of 0.10, 0.50, and 1.00 mg·kg⁻¹, with a limit of quantification (LOQ) of 0.10 mg·kg⁻¹.[4] Another study on various vegetables reported average recoveries ranging from 84% to 111% with relative standard deviations between 0.3% and 5.5% at fortification levels of 0.05-2.0 mg kg⁻¹.[5]
Workflow and Pathway Diagrams
Caption: Experimental workflow for propamocarb analysis.
Conclusion
The described isotope dilution LC-MS/MS method provides a robust and accurate approach for the quantification of propamocarb in a variety of complex matrices. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects, leading to reliable and reproducible results. The QuEChERS sample preparation protocol is efficient and requires minimal solvent usage, making it a suitable choice for high-throughput laboratories. This application note serves as a comprehensive guide for the implementation of this analytical methodology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. food.actapol.net [food.actapol.net]
- 5. Improved analysis of propamocarb and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analysis of Propamocarb-d7 in Environmental Water Samples
Introduction
Propamocarb is a systemic fungicide used to control oomycete pathogens on a variety of agricultural crops. Due to its high water solubility, it has the potential to contaminate surface and groundwater through runoff and leaching. Monitoring propamocarb levels in environmental water sources is crucial for assessing environmental exposure and ensuring water quality. The use of an isotopically labeled internal standard, Propamocarb-d7, is a robust analytical technique for the accurate quantification of propamocarb. This method, known as isotope dilution mass spectrometry (IDMS), effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly reliable and reproducible results.[1]
These application notes provide a comprehensive overview and detailed protocols for the analysis of propamocarb in environmental water samples using this compound as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Method Overview
The analytical workflow for the determination of propamocarb in environmental water samples using this compound involves several key steps:
-
Sample Collection and Preservation: Water samples are collected and preserved to maintain the integrity of the analyte.
-
Internal Standard Spiking: A known amount of this compound is added to each sample at the beginning of the analytical process.
-
Solid-Phase Extraction (SPE): The water sample is passed through an SPE cartridge to concentrate the analyte and internal standard and to remove interfering matrix components.
-
Elution and Concentration: The retained compounds are eluted from the SPE cartridge with an organic solvent, and the eluate is concentrated.
-
LC-MS/MS Analysis: The concentrated extract is injected into an LC-MS/MS system for separation and quantification.
Data Presentation
The following table summarizes typical quantitative data for the analysis of propamocarb in water using an isotope dilution method with this compound.
| Parameter | Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Animal Tissues | [2] |
| Limit of Detection (LOD) | Varies by instrument and matrix | General | |
| Recovery | 70-118% | Animal Tissues | [2] |
| Linearity (r²) | >0.99 | General | [2] |
Note: While specific data for environmental water is not extensively available in the provided search results, the data from other matrices demonstrate the sensitivity and reliability of the analytical method. The LOQ in water is expected to be in the low ng/L to µg/L range.
Experimental Protocols
1. Sample Preparation and Solid-Phase Extraction (SPE)
This protocol is based on a general procedure for the extraction of polar pesticides from water using Oasis HLB cartridges.[3][4][5][6]
-
Materials:
-
Oasis HLB SPE Cartridges (e.g., 6 cc, 500 mg)
-
Methanol (HPLC grade)
-
Deionized water
-
Nitrogen gas supply
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Sample Collection: Collect 500 mL of the water sample in a clean glass bottle.
-
Internal Standard Spiking: Add a known volume of this compound standard solution to the water sample to achieve a final concentration of, for example, 100 ng/L.
-
SPE Cartridge Conditioning:
-
Pass 6 mL of methanol through the Oasis HLB cartridge.
-
Pass 6 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the entire 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining interfering substances.
-
Cartridge Drying: Dry the cartridge by passing nitrogen gas through it for at least 30 minutes to remove residual water.
-
Elution: Elute the retained propamocarb and this compound from the cartridge by passing 6 mL of methanol through it. Collect the eluate in a clean glass test tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) and vortex to dissolve.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of propamocarb.
-
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Propamocarb | 189.2 | 102.0 | 144.0 | 16 |
| This compound | 196.3 | 102.9 | 144.0 | 16 |
Visualizations
References
Troubleshooting & Optimization
How to correct for matrix effects in propamocarb analysis using Propamocarb-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for matrix effects in propamocarb analysis using its deuterated internal standard, Propamocarb-d7.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in propamocarb analysis?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) used to improve the accuracy and precision of propamocarb quantification, primarily by compensating for matrix effects.[1][2] Matrix effects, caused by co-eluting endogenous components of the sample matrix, can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification.[3][4] Since this compound is chemically and physically almost identical to propamocarb, it experiences similar matrix effects and variations during sample preparation and analysis. By comparing the signal of the analyte to the known concentration of the internal standard, these variations can be normalized, leading to more reliable results.
Q2: Can I use a different internal standard for propamocarb analysis?
A2: While other compounds can be used as internal standards, a stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard. This is because it co-elutes with the analyte and behaves nearly identically during extraction, cleanup, and ionization, providing the most effective compensation for matrix effects and other sources of error. Using a structural analog that has different retention time and ionization characteristics may not accurately correct for matrix effects that are specific to the retention time of propamocarb.
Q3: Will using this compound completely eliminate the need for matrix-matched calibration?
A3: Not always. While this compound significantly reduces variability caused by matrix effects, for highly complex matrices or when the highest level of accuracy is required, matrix-matched calibration may still be necessary.[3] This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This approach helps to account for any residual matrix effects that may not be fully compensated for by the internal standard.
Q4: At what stage of the experimental workflow should I add this compound?
A4: this compound should be added as early as possible in the sample preparation process, typically before any extraction or cleanup steps. This ensures that the internal standard can account for any analyte loss or variability throughout the entire workflow, from extraction and cleanup to the final LC-MS/MS analysis.
Q5: How do I calculate the concentration of propamocarb in my samples using this compound?
A5: The concentration of propamocarb is determined by calculating the response factor (RF), which is the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the response factor against the concentration of the analyte for a series of calibration standards. The concentration of propamocarb in an unknown sample is then calculated by determining its response factor and interpolating its concentration from the calibration curve.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for this compound | 1. Pipetting Error: The internal standard was not added to the sample. 2. Degradation: The internal standard may have degraded due to improper storage or handling. 3. Instrumental Issues: The mass spectrometer is not properly tuned for the this compound mass transitions, or there is a problem with the LC system. | 1. Review your sample preparation procedure to ensure the internal standard was added. Prepare a fresh sample if necessary. 2. Check the expiration date and storage conditions of your this compound standard. Prepare a fresh working solution. 3. Verify the MS/MS parameters for this compound, including precursor and product ions, and collision energy. Perform a direct infusion of the internal standard to check for a signal. Troubleshoot the LC system for any potential issues. |
| High variability in this compound peak area across samples | 1. Inconsistent Spiking: Inconsistent volumes of the internal standard solution were added to the samples.[1] 2. Matrix Effects: Severe and variable matrix effects are impacting the ionization of the internal standard differently across samples.[5] 3. Injector Variability: Inconsistent injection volumes by the autosampler. | 1. Ensure precise and consistent addition of the internal standard to all samples, standards, and blanks using calibrated pipettes.[1] 2. Review your sample cleanup procedure to ensure it is effective for your matrix. Consider further dilution of the sample extract to minimize matrix effects.[3] 3. Perform injector performance tests and maintenance as recommended by the instrument manufacturer. |
| Analyte/Internal Standard area ratio is not consistent in replicate injections | 1. Poor Chromatography: Co-elution of interfering compounds is affecting the analyte and internal standard differently. 2. Ion Source Contamination: A dirty ion source can lead to unstable ionization and fluctuating signals. 3. Non-linear Detector Response: The concentration of the analyte or internal standard may be outside the linear dynamic range of the detector. | 1. Optimize the chromatographic method to improve the separation of propamocarb from matrix interferences.[6] 2. Clean the ion source according to the manufacturer's instructions. 3. Dilute the sample extract to bring the analyte and internal standard concentrations within the linear range of the calibration curve. |
| Significant matrix effect observed despite using this compound | 1. Extremely Complex Matrix: The sample matrix is particularly challenging, leading to matrix effects that even the SIL-IS cannot fully compensate for. 2. Suboptimal Sample Cleanup: The sample preparation method is not adequately removing interfering matrix components. | 1. Implement matrix-matched calibration standards to further correct for residual matrix effects. 2. Optimize the sample cleanup procedure. This may involve using different solid-phase extraction (SPE) sorbents or additional cleanup steps. |
Experimental Protocols
Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is a general guideline for the extraction of propamocarb from a vegetable matrix (e.g., cucumber or lettuce).[6]
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound working solution (e.g., 100 µL of a 10 µg/mL solution) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄ and 150 mg primary secondary amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant (e.g., 1 mL) and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting parameters for the analysis of propamocarb and this compound. These should be optimized for your specific instrument and application.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a run time of 5-10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propamocarb | 189.1 | 102.1 | 15 |
| 144.1 | 10 | ||
| This compound | 196.1 | 103.1 | 15 |
| 151.1 | 10 |
Note: Collision energies should be optimized for your specific mass spectrometer.
Quantitative Data Summary
The use of an internal standard like this compound is expected to improve the accuracy and precision of quantification, especially in complex matrices.
Table 1: Expected Performance Metrics for Propamocarb Analysis
| Parameter | Acceptable Range | Rationale |
| Recovery | 70-120% | Indicates the efficiency of the extraction process. The use of an internal standard helps to correct for variations in recovery. |
| Repeatability (RSDr) | ≤ 20% | Demonstrates the precision of the method under the same operating conditions over a short interval of time. |
| Matrix Effect | 80-120% | Calculated as (Peak area in matrix / Peak area in solvent) x 100. An internal standard helps to mitigate the impact of matrix effects on the final result. A value close to 100% indicates minimal matrix effect. |
| Limit of Quantification (LOQ) | Typically in the low µg/kg range | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
The values in this table are general guidelines based on typical pesticide residue analysis requirements.[7][8]
Visualizations
Caption: Workflow for propamocarb analysis with matrix effect correction using this compound.
Caption: Logical diagram illustrating the correction of matrix effects using an internal standard.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Propamocarb and Propamocarb-d7 Chromatographic Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of propamocarb and its deuterated internal standard, Propamocarb-d7.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic systems used for the analysis of propamocarb and this compound?
A1: Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common method for the analysis of propamocarb. Typical stationary phases include C18 columns. Given propamocarb's polar nature, HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be employed to enhance retention.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard for propamocarb. It is chemically identical to propamocarb, with the only difference being the replacement of seven hydrogen atoms with deuterium. This similarity ensures that it behaves almost identically to the analyte during sample preparation (extraction, cleanup) and chromatographic separation. The key advantage is its ability to compensate for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, leading to more accurate and precise quantification.
Q3: Should propamocarb and this compound have the same retention time?
A3: Ideally, for an internal standard to perfectly mimic the analyte, it should co-elute. However, a slight difference in retention times between propamocarb and this compound is often observed. This phenomenon is known as the "deuterium isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to subtle differences in polarity and interaction with the stationary phase. While complete co-elution is ideal, a small, consistent separation is generally acceptable as long as both peaks are within the same analytical window and the response ratio remains constant.
Q4: What are the common mass transitions (MRM) for propamocarb and this compound?
A4: In positive electrospray ionization (ESI+) mode, propamocarb typically forms a protonated molecule [M+H]⁺ at m/z 189. Common multiple reaction monitoring (MRM) transitions for quantification and confirmation are:
-
Propamocarb: 189 -> 144, 189 -> 102, 189 -> 74
-
This compound: 196 -> 103
Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic separation of propamocarb and this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for propamocarb and/or this compound are tailing. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like propamocarb is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding formic acid or acetic acid) can protonate the silanol groups, reducing their interaction with the protonated propamocarb.
-
Solution 2: Use a Modern, End-capped Column: Employing a column with high-purity silica and effective end-capping will minimize the number of free silanol groups available for secondary interactions.
-
Solution 3: Consider a Different Stationary Phase: A column with a polar-embedded group or a HILIC column can provide alternative retention mechanisms and improve peak shape.
-
Solution 4: Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample.
Q: I am observing peak fronting. What is the likely cause?
A: Peak fronting can be caused by column overload or a mismatch between the sample solvent and the mobile phase.
-
Solution 1: Reduce Injection Volume/Concentration: As with tailing, injecting a smaller amount of sample can resolve fronting caused by overload.
-
Solution 2: Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.
Issue 2: Retention Time Shifts
Q: The retention times for both propamocarb and this compound are drifting over a series of injections. What should I investigate?
A: Consistent retention times are crucial for reliable identification and quantification. Drifting retention times for both compounds suggest a system-wide issue.
-
Solution 1: Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can cause fluctuations in flow rate.
-
Solution 2: Ensure Proper Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Solution 3: Verify Mobile Phase Composition: Inaccurate mobile phase preparation can lead to gradual changes in retention. Ensure accurate measurement and mixing of solvents.
-
Solution 4: Check Pump Performance: Worn pump seals or check valves can lead to inconsistent flow rates.
-
Solution 5: Control Column Temperature: A stable column temperature is essential for reproducible chromatography. Use a column oven to maintain a consistent temperature.
Q: The retention time of this compound is shifting relative to propamocarb. Why is this happening?
A: A change in the relative retention time between the analyte and its deuterated internal standard can compromise quantification.
-
Cause: Deuterium Isotope Effect and Changing Conditions: The slight difference in physicochemical properties due to deuteration can be exacerbated by changes in chromatographic conditions. For example, a change in mobile phase composition or temperature might affect the two compounds slightly differently, leading to a shift in their relative retention.
-
Solution: Maintain Consistent Conditions: Strict control over all chromatographic parameters (mobile phase composition, pH, temperature, and gradient profile) is critical to ensure a constant relative retention time.
Issue 3: Poor Resolution or Co-elution with Interferences
Q: Propamocarb is co-eluting with a matrix interference, leading to ion suppression/enhancement. How can I improve the separation?
A: Matrix effects are a common challenge in LC-MS/MS analysis. Chromatographic separation is key to mitigating them.
-
Solution 1: Optimize the Gradient: A shallower gradient can increase the separation between propamocarb and interfering compounds.
-
Solution 2: Modify the Mobile Phase: Changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH can alter the selectivity of the separation.
-
Solution 3: Try a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) may provide the necessary selectivity to resolve the co-elution.
-
Solution 4: Enhance Sample Preparation: Incorporate a more rigorous sample cleanup step, such as solid-phase extraction (SPE), to remove the interfering matrix components before LC-MS/MS analysis. One study noted that better retention of propamocarb on the column led to a good separation from interfering matrix components and no signal enhancement or suppression was detected.[1]
Experimental Protocols and Data
Sample Preparation (QuEChERS-based)
A common and effective sample preparation method for pesticides in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Homogenization: Homogenize 10 g of the sample.
-
Extraction: Add 10 mL of acetonitrile and the this compound internal standard. Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.
-
Centrifugation: Centrifuge at >3000 g for 5 minutes.
-
Dispersive SPE Cleanup: Take an aliquot of the acetonitrile supernatant and add it to a tube containing a d-SPE mixture (e.g., MgSO₄ and primary secondary amine - PSA). Vortex for 30 seconds.
-
Final Centrifugation and Analysis: Centrifuge, take the supernatant, and inject it into the LC-MS/MS system.
Chromatographic Conditions and Performance Data
The following tables summarize two different LC-MS/MS methods for the analysis of propamocarb, providing an example of how different conditions can affect retention.
Method 1: Fast Elution
| Parameter | Value |
| Column | Acquity BEH C18, 2.1x100 mm, 1.7 µm |
| Mobile Phase A | 5 mmol NH₄-formate in purified water + 5% Methanol |
| Mobile Phase B | 5 mmol NH₄-formate in Methanol |
| Gradient | 10% B initially, increasing to 90% B over 12 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Propamocarb RT | 1.2 min |
Note: This method resulted in early elution and was susceptible to matrix-induced signal enhancement.[1]
Method 2: Improved Retention
| Parameter | Value |
| Column | Phenomenex Synergi 2.5µ Fusion RP100A, 2x100 mm |
| Mobile Phase A | 5 mmol NH₄-formate in purified water |
| Mobile Phase B | 5 mmol NH₄-formate in Methanol |
| Gradient | 0% B initially, increasing to 90% B over 12 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Propamocarb RT | 5.7 min |
Note: This method provided better retention and separation from matrix components.[1]
Visualization of Workflows and Logic
Caption: A troubleshooting decision tree for common chromatographic issues.
Caption: A typical experimental workflow for propamocarb analysis.
References
Addressing low recovery of Propamocarb-d7 in sample preparation
Technical Support Center: Propamocarb-d7 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of low recovery of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is the deuterium-labeled form of Propamocarb, a systemic carbamate fungicide.[1] In analytical chemistry, it serves as an internal standard (IS) for the quantification of Propamocarb residues in various samples. An internal standard is added in a known quantity to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.[2][3] Its purpose is to correct for the loss of the analyte during sample processing and to compensate for variations in instrument response.[2][4] Consistently low or erratic recovery of this compound indicates a problem in the analytical method, which can compromise the accuracy and reliability of the quantitative results for the target analyte, Propamocarb.
Q2: My this compound recovery is consistently low. What are the most common causes?
Low recovery of an internal standard like this compound can stem from several stages of the analytical workflow. The primary causes typically fall into four categories:
-
Inefficient Sample Extraction: The internal standard may not be effectively transferred from the sample matrix into the extraction solvent due to issues with solvent polarity, phase separation, or insufficient homogenization.[5]
-
Losses During Sample Cleanup: The cleanup sorbents used in methods like dispersive solid-phase extraction (dSPE) can sometimes remove the internal standard along with matrix interferences.[6]
-
Analyte Degradation: this compound, like other carbamates, can be susceptible to degradation if the pH, temperature, or exposure to certain reagents is not carefully controlled during the procedure.[7]
-
Matrix Effects: Components of the sample matrix that are co-extracted with the analyte can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to signal suppression and artificially low readings.[4][5]
Q3: When is the correct time to add the this compound internal standard during the QuEChERS procedure?
The internal standard should be added at the earliest possible stage of the sample preparation process.[3] For the QuEChERS method, this means adding the this compound spiking solution to the homogenized sample before the addition of the extraction solvent (e.g., acetonitrile) and the extraction salts.[8] This ensures that the internal standard experiences the same potential for loss as the native analyte throughout all subsequent steps, including extraction, partitioning, and cleanup, thereby allowing for accurate correction.[2][3]
Q4: Could the dSPE cleanup step be the cause of low this compound recovery?
Yes, the dispersive solid-phase extraction (dSPE) cleanup step is a potential source of internal standard loss. While dSPE sorbents are designed to remove specific matrix interferences, they can sometimes bind to and remove the analyte of interest.[6]
-
Primary Secondary Amine (PSA): Used to remove organic acids, fatty acids, and sugars. It is generally compatible with Propamocarb.
-
Graphitized Carbon Black (GCB): Very effective at removing pigments and sterols, but it can also adsorb planar molecules. While Propamocarb is not strictly planar, using excessive amounts of GCB could potentially lead to recovery loss.[9]
-
C18 (Octadecylsilane): Used to remove non-polar interferences like fats and lipids. If the sample has a high fat content, this compound could partition with the fats and be inadvertently removed by the C18 sorbent.[8]
If you suspect the cleanup step is causing the loss, consider reducing the amount of sorbent used or testing a sample extract before and after the dSPE step to pinpoint the loss.[7]
Q5: How can I diagnose and mitigate matrix effects that may be suppressing the this compound signal?
Matrix effects occur when co-eluting compounds from the sample matrix affect the ionization efficiency of the target analyte and internal standard in the mass spectrometer source.[5] To diagnose this, you can perform a post-extraction spike experiment: compare the signal response of this compound spiked into a blank matrix extract after the final cleanup step with its response in a neat solvent. A significantly lower response in the matrix extract indicates ion suppression.
Strategies to mitigate matrix effects include:
-
Diluting the final extract: This reduces the concentration of interfering matrix components. A 5x or 10x dilution with the initial mobile phase can often improve signal without sacrificing necessary sensitivity.
-
Using matrix-matched calibrants: Preparing calibration standards in a blank matrix extract that has undergone the full sample preparation procedure can help compensate for signal suppression or enhancement.[9][10]
-
Optimizing chromatographic separation: Improving the separation between this compound and co-eluting matrix components can ensure it enters the ion source at a different time, minimizing competition for ionization.[11]
Data & Protocols
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | N-[3-(Dimethylamino)propyl]carbamic Acid Propyl-d7 Ester | [1] |
| Molecular Formula | C₉H₁₃D₇N₂O₂ | [12] |
| Molecular Weight | 195.31 g/mol | [12] |
| CAS Number | 1398065-89-8 |[12] |
Table 2: Troubleshooting Guide for Low this compound Recovery
| Potential Cause | Recommended Action | Expected Outcome |
|---|---|---|
| Incomplete Extraction | Ensure sample has at least 80% water content (add water if necessary for dry samples).[9][13] Increase vortex/shaking time to 2-3 minutes. Ensure extraction salts are added after mixing the sample with acetonitrile.[9] | Improved partitioning of this compound from the matrix into the solvent layer. |
| Degradation of IS | Check the pH of the sample and extraction solvent. Propamocarb is a carbamate; ensure conditions are not strongly acidic or basic unless specified by the method. Use buffered QuEChERS salts (e.g., AOAC or EN methods).[8] | Stabilization of the internal standard throughout the procedure. |
| Loss During dSPE Cleanup | Reduce the amount of dSPE sorbent, particularly GCB or C18 if not essential for your matrix. Analyze a portion of the extract before and after cleanup to quantify the loss at this step. | Minimized loss of the internal standard during the removal of matrix components. |
| Matrix Effects (Ion Suppression) | Dilute the final extract (e.g., 5-fold) with mobile phase. Prepare matrix-matched calibration standards. Optimize the LC gradient to better separate this compound from matrix interferences. | Increased signal intensity and more accurate quantification by compensating for ionization interference. |
| Instrumental Problems | Perform routine maintenance on the LC-MS/MS, including cleaning the ion source and checking for leaks. Inject a standard in a neat solvent to verify instrument performance.[5] | Restoration of expected instrument sensitivity and signal stability. |
Experimental Protocols
Protocol: Modified QuEChERS Method for Propamocarb in Vegetable Matrix
This protocol is based on the widely used AOAC 2007.01 method and is suitable for high-water-content matrices like tomatoes or cucumbers.[8]
1. Sample Preparation and Extraction
-
Homogenize the sample (e.g., tomato) to a uniform puree.
-
Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add the appropriate amount of this compound internal standard solution.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Cap the tube and shake or vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the contents of a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate (NaOAc).
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper extraction.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the layers.
2. Dispersive SPE (dSPE) Cleanup
-
Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube.
-
The dSPE tube should contain 150 mg anhydrous MgSO₄ and 50 mg of PSA sorbent.
-
Vortex the dSPE tube for 30 seconds to disperse the sorbent.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
Transfer the final, cleaned extract into an autosampler vial for LC-MS/MS analysis.
Visualizations
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low internal standard recovery.
QuEChERS Experimental Workflow
Caption: The key steps of the QuEChERS sample preparation and cleanup workflow.
References
- 1. Propamocarb Hydrochloride-D7 | CymitQuimica [cymitquimica.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. welchlab.com [welchlab.com]
- 8. nucleus.iaea.org [nucleus.iaea.org]
- 9. hawach.com [hawach.com]
- 10. Quechers issues - Chromatography Forum [chromforum.org]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. scbt.com [scbt.com]
- 13. weber.hu [weber.hu]
Minimizing isotopic cross-contamination between propamocarb and Propamocarb-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-contamination between propamocarb and its deuterated internal standard, Propamocarb-d7, during quantitative analysis.
Troubleshooting Guides
Issue: High Background Signal or Contamination in Blank Injections
Symptoms:
-
Presence of propamocarb or this compound peaks in blank injections.
-
Inaccurate and imprecise results at the lower limit of quantification (LLOQ).
-
Ghost peaks appearing in chromatograms.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Carryover from Autosampler | 1. Optimize Needle Wash: Use a strong wash solution effective at solubilizing propamocarb. A good starting point is a mixture of acetonitrile, isopropanol, and water with a small percentage of formic acid.[1] Increase the volume and number of needle wash cycles. Consider both internal and external needle washes.[2] 2. Injection Sequence: Inject blank samples after high-concentration samples to assess and mitigate carryover.[1] 3. Hardware Check: Inspect and clean the injection port, syringe, and sample loop. Replace rotor seals if they are scratched or worn, as they can be a source of analyte adsorption.[2] |
| Contaminated Solvents or Reagents | 1. Use High-Purity Solvents: Ensure all mobile phases and sample preparation solvents are of high purity (e.g., LC-MS grade). 2. Freshly Prepare Solutions: Prepare mobile phases and working solutions fresh and filter them. 3. Check for Contamination: Infuse solvents directly into the mass spectrometer to check for background contamination.[3] |
| Contaminated LC System | 1. System Flush: Flush the entire LC system, including the column, with a strong solvent mixture. 2. Column Contamination: If a specific column is suspected, flush it separately or replace it. |
Issue: Inaccurate Quantification and Poor Reproducibility
Symptoms:
-
Inconsistent analyte-to-internal standard response ratios.
-
Failure to meet acceptance criteria for quality control (QC) samples.
-
Non-linear calibration curves.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Isotopic Impurity of this compound | 1. Verify Purity: Check the certificate of analysis for the isotopic purity of the this compound standard. The presence of unlabeled propamocarb (d0) will lead to artificially high results.[4][5] 2. Acceptance Criteria for Cross-Contribution: The response of the analyte in a blank sample spiked only with the internal standard should be less than 5% of the analyte response at the LLOQ. The internal standard response in a blank sample spiked only with the analyte at the upper limit of quantification (ULOQ) should be less than 5% of the internal standard response. |
| Analyte Signal Contribution to IS (Cross-Talk) | 1. Background Check: Analyze a sample containing only the ULOQ of propamocarb (without this compound) and monitor the mass transition for this compound. The signal should be negligible.[6] 2. Alternative IS Isotope Monitoring: If significant cross-signal contribution is observed from naturally occurring isotopes of propamocarb to the this compound signal, consider monitoring a less abundant, higher mass isotope of the internal standard that has minimal interference from the analyte.[7][8] |
| Chromatographic Separation of Analyte and IS | 1. Deuterium Isotope Effect: Deuteration can sometimes lead to a slight shift in retention time, causing the analyte and internal standard to not co-elute perfectly.[4][9] This can expose them to different matrix effects. 2. Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to ensure co-elution of propamocarb and this compound. A column with slightly lower resolution might help in achieving better co-elution.[9] |
| Matrix Effects | 1. Sample Preparation: Enhance sample clean-up procedures to remove interfering matrix components.[10] 2. Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the samples to compensate for matrix-induced signal suppression or enhancement.[10] |
| Hydrogen-Deuterium Exchange | 1. Check Label Position: Ensure the deuterium labels on this compound are on stable, non-exchangeable positions (e.g., not on heteroatoms like oxygen or nitrogen).[11][12] 2. Control pH and Temperature: Avoid exposing the internal standard to harsh pH conditions or high temperatures, which can accelerate H-D exchange.[12] |
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contamination and why is it a concern?
A1: Isotopic cross-contamination, or cross-talk, occurs when the mass spectrometer detects a signal from the unlabeled analyte (propamocarb) at the mass-to-charge ratio (m/z) of the deuterated internal standard (this compound), or vice versa. This can happen due to the presence of unlabeled impurities in the internal standard or the natural isotopic distribution of the analyte.[6][7] It is a concern because it can lead to inaccurate and unreliable quantification, particularly at low concentrations.
Q2: What are the acceptance criteria for the purity of this compound?
A2: Ideally, the isotopic purity of the deuterated internal standard should be high, with the unlabeled analyte being present at less than 2%.[13] For quantitative assays, the contribution of the unlabeled analyte from the internal standard solution should not significantly impact the accuracy at the LLOQ. A common acceptance criterion is that the response of the analyte in a blank sample spiked with the internal standard at its working concentration should be less than 20% of the analyte response at the LLOQ.[6]
Q3: How can I assess carryover in my analytical run?
A3: To assess carryover, inject a blank sample immediately following the highest concentration calibration standard or a high-concentration sample.[1] The peak area of the analyte in the blank should be below a pre-defined acceptance limit, typically less than 20% of the peak area of the LLOQ standard.
Q4: Can the position of the deuterium labels on this compound affect my results?
A4: Yes. Deuterium labels should be on stable positions within the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix.[11][12] Exchange can lead to a decrease in the internal standard signal and an increase in the analyte signal, resulting in underestimation of the true analyte concentration.
Q5: My calibration curve is non-linear at higher concentrations. What could be the cause?
A5: Non-linearity at high concentrations can be due to detector saturation or significant cross-signal contribution from the analyte to the internal standard.[7] As the analyte concentration increases, its naturally occurring isotopes may contribute significantly to the signal being measured for the internal standard, leading to a non-proportional response ratio.
Experimental Protocols
Protocol: Evaluation of Isotopic Cross-Contamination
-
Prepare two stock solutions:
-
Propamocarb standard at the highest calibration concentration (ULOQ).
-
This compound internal standard at the working concentration used in the assay.
-
-
Prepare three sets of samples in the analytical matrix:
-
Blank + IS: A blank matrix sample spiked only with the this compound working solution.
-
Blank + Analyte (ULOQ): A blank matrix sample spiked only with the propamocarb ULOQ solution.
-
Blank + LLOQ: A blank matrix sample spiked with propamocarb at the LLOQ concentration.
-
-
Analyze the samples using the LC-MS/MS method.
-
Data Evaluation:
-
In the "Blank + IS" sample, the peak area of the propamocarb MRM transition should be less than 20% of the propamocarb peak area in the "Blank + LLOQ" sample.
-
In the "Blank + Analyte (ULOQ)" sample, the peak area of the this compound MRM transition should be less than 5% of the this compound peak area in the "Blank + IS" sample.
-
Protocol: Assessment of Autosampler Carryover
-
Prepare a high-concentration sample: A sample containing propamocarb at the ULOQ.
-
Prepare blank samples: Samples containing only the sample matrix and reconstitution solvent.
-
Injection Sequence:
-
Inject a blank sample to establish a baseline.
-
Inject the high-concentration sample (ULOQ).
-
Immediately inject one or more blank samples.
-
-
Data Evaluation:
-
Measure the peak area of propamocarb in the blank injection(s) following the ULOQ injection.
-
Calculate the carryover percentage: (Peak Area in Blank / Peak Area in ULOQ) * 100.
-
The carryover should be below the established acceptance limit for the assay (e.g., the signal in the blank should not be greater than 20% of the LLOQ response).
-
Visualizations
Caption: Troubleshooting workflow for isotopic cross-contamination issues.
Caption: Workflow for assessing autosampler carryover.
References
- 1. biotage.com [biotage.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. waters.com [waters.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Improving peak shape and signal-to-noise for Propamocarb-d7
Welcome to the technical support center for Propamocarb-d7 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for improved peak shape and signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: I am observing poor peak shape (tailing) for my this compound peak. What are the common causes and how can I fix it?
A1: Peak tailing for a basic compound like Propamocarb is often due to secondary interactions with acidic silanol groups on the surface of the silica-based column packing material. Here are the primary causes and solutions:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, this compound, a basic compound with a pKa of 9.6, can interact with free silanols on the column, leading to tailing.
-
Solution: Adjust the mobile phase to a lower pH (e.g., using 0.1% formic acid) to ensure the analyte is in its protonated form, which can help minimize these secondary interactions. Alternatively, a higher pH mobile phase can also be effective with pH-stable columns.
-
-
Insufficient Ionic Strength: A mobile phase with low ionic strength may not be sufficient to shield the charged analyte from interacting with the stationary phase.
-
Solution: Incorporate a buffer, such as ammonium formate or ammonium acetate, into your mobile phase at a concentration of 5-20 mM. This will increase the ionic strength and can significantly improve peak shape.
-
-
Column Choice: The type of column used plays a crucial role.
-
Solution: Employ a modern, high-purity silica column with end-capping. End-capping minimizes the number of accessible free silanol groups. Consider using a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which may offer different selectivity and improved peak shape.
-
Q2: My signal-to-noise ratio (S/N) for this compound is very low. How can I improve it?
A2: A low signal-to-noise ratio can be attributed to several factors, from sample preparation to mass spectrometer settings. Here are some key areas to investigate:
-
Matrix Effects: Co-eluting matrix components from your sample can suppress the ionization of this compound in the mass spectrometer source.[1]
-
Solution:
-
Improve Sample Cleanup: Utilize a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.
-
Dilution: Dilute your sample extract before injection. This can reduce the concentration of matrix components while potentially maintaining a sufficient concentration of your analyte for detection.
-
Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for any signal suppression or enhancement.
-
-
-
Suboptimal Mass Spectrometry Parameters: Incorrect mass spectrometer settings will lead to poor sensitivity.
-
Solution: Optimize the source parameters (e.g., capillary voltage, gas flows, and temperature) and MRM (Multiple Reaction Monitoring) settings for this compound.
-
-
Mobile Phase Composition: The mobile phase can influence ionization efficiency.
-
Solution: Ensure your mobile phase is compatible with electrospray ionization (ESI). The use of volatile additives like formic acid and ammonium formate can aid in the protonation of this compound, leading to a better signal in positive ion mode.
-
Q3: What are the recommended MRM transitions for Propamocarb and this compound?
A3: For confident identification and quantification, it is recommended to monitor at least two MRM transitions for each analyte. Based on available data, here are some commonly used transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propamocarb | 189 | 102 | Varies by instrument |
| 189 | 144 | Varies by instrument | |
| 189 | 74 | Varies by instrument | |
| This compound | 196 | 103 | Varies by instrument |
Note: Collision energies should be optimized for your specific mass spectrometer.
Troubleshooting Guides
Poor Peak Shape
Poor peak shape can manifest as tailing, fronting, or split peaks. The following guide will help you diagnose and resolve these issues.
Low Signal-to-Noise Ratio
A low signal-to-noise ratio can compromise the limit of detection and quantification. This guide provides a systematic approach to improving signal intensity.
Experimental Protocols
Sample Preparation using QuEChERS
This protocol is a general guideline for the extraction of Propamocarb from a fruit or vegetable matrix.
-
Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of this compound internal standard solution to the sample.
-
Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shaking: Immediately shake the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE tube containing magnesium sulfate and primary secondary amine (PSA).
-
Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at a high speed for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract. This can be diluted with the initial mobile phase before injection into the LC-MS/MS system.
Recommended LC-MS/MS Method for Improved Peak Shape
This method is designed to provide good retention and peak shape for Propamocarb and its internal standard.[1]
Liquid Chromatography Parameters:
| Parameter | Recommended Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | 5 mM Ammonium Formate in Methanol |
| Gradient | Start with a high percentage of Mobile Phase A to retain the polar analyte, then ramp up Mobile Phase B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 10 µL |
Mass Spectrometry Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 1000 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
Note: These are starting parameters and should be optimized for your specific instrument and application.
References
Propamocarb-d7 Stability in Organic Solvents: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of Propamocarb-d7 in various organic solvents. The information is presented in a clear question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in organic solvents important?
This compound is the deuterium-labeled form of Propamocarb, a systemic carbamate fungicide. In analytical and research settings, this compound is primarily used as an internal standard for the quantification of Propamocarb in various samples. Its stability in the organic solvents used for sample preparation and analysis is crucial for accurate and reproducible results. Degradation of the internal standard can lead to significant quantification errors.
Q2: In which common organic solvents is this compound soluble and stable?
Propamocarb hydrochloride, the non-deuterated form, exhibits high solubility in several organic solvents. Given the chemical similarity, this compound is also expected to be readily soluble and stable in these solvents. Commercially available this compound solutions are often supplied in acetonitrile or acetone, indicating their suitability for storage and use.[1][2]
Q3: Is there quantitative data available on the stability of this compound in different organic solvents?
For practical laboratory purposes, solutions of this compound in common analytical solvents such as acetonitrile, methanol, and acetone are considered stable under recommended storage conditions.
Troubleshooting Guide
Issue: Inconsistent or drifting analytical results when using a this compound internal standard.
-
Possible Cause 1: Improper Storage of Stock and Working Solutions.
-
Solution: this compound solutions should be stored in tightly sealed containers in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, depending on the solvent and concentration. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Solvent Evaporation.
-
Solution: Ensure that solvent evaporation from stock or working solutions is minimized. Use vials with secure caps, and do not leave solutions open on the benchtop for extended periods. Even slight changes in solvent volume will alter the concentration of the internal standard.
-
-
Possible Cause 3: Contamination of the Solvent or Solution.
-
Solution: Use high-purity, analytical grade solvents for the preparation of all solutions. Ensure that all glassware and equipment are scrupulously clean to avoid introducing contaminants that could potentially degrade this compound.
-
-
Possible Cause 4: Unexpected Chemical Interactions.
-
Solution: When preparing complex mixtures, consider the possibility of interactions between this compound and other components in the sample matrix or reagent solutions. If instability is suspected, prepare fresh solutions and re-analyze the samples.
-
Data Presentation
The following table summarizes the solubility of Propamocarb hydrochloride, which serves as a strong indicator for the behavior of this compound, in various organic solvents.
| Organic Solvent | Solubility of Propamocarb Hydrochloride (g/L at 20°C) |
| Methanol | 656 |
| Dichloromethane | >626 |
| Acetone | 560 |
| Ethyl Acetate | 4.34 |
| Toluene | 0.14 |
| Hexane | <0.01 |
Data sourced from a study on Propamocarb hydrochloride.[3]
Experimental Protocols
Protocol for Assessing Short-Term Stability of this compound in an Organic Solvent
This protocol outlines a general procedure to verify the short-term stability of a this compound working solution in a specific organic solvent for the duration of a typical analytical run.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of neat this compound.
-
Dissolve it in the organic solvent of choice (e.g., acetonitrile, methanol, or acetone) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Store the stock solution under appropriate conditions (e.g., refrigerated at 2-8°C).
-
-
Preparation of Working Standard:
-
On the day of analysis, dilute the stock solution with the same organic solvent to the final working concentration used for spiking samples (e.g., 10 µg/mL).
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, inject the working standard into the analytical instrument (e.g., LC-MS/MS or GC-MS) and record the peak area or response.
-
-
Incubation:
-
Leave the working standard solution on the autosampler or laboratory bench under the same conditions as the samples that will be analyzed.
-
-
Periodic Analysis:
-
Inject the working standard at regular intervals over the expected duration of the analytical sequence (e.g., every 2, 4, 8, and 24 hours).
-
-
Data Evaluation:
-
Compare the peak areas or responses of the working standard at each time point to the initial (Time = 0) measurement. A deviation of less than a predetermined percentage (e.g., ±15%) is typically considered acceptable and indicates stability over that period.
-
Visualizations
Caption: Experimental workflow for assessing the short-term stability of this compound in an organic solvent.
References
Navigating Quantitative Accuracy: The Impact of Propamocarb-d7 Purity
For researchers, scientists, and drug development professionals utilizing Propamocarb-d7 as an internal standard in quantitative mass spectrometry, achieving accurate and reproducible results is paramount. The purity of this stable isotope-labeled standard is a critical factor that can significantly influence the reliability of analytical data. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to this compound purity and its impact on quantitative accuracy.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound crucial for quantitative accuracy?
A1: The fundamental principle of using a stable isotope-labeled internal standard (SIL-IS) like this compound is that it behaves nearly identically to the unlabeled analyte (Propamocarb) throughout sample preparation and analysis.[1] By adding a known amount of the SIL-IS to every sample, calibration standard, and quality control, it compensates for variations in extraction recovery, matrix effects, and instrument response.[2] However, if the this compound is impure, this assumption is violated, leading to inaccurate quantification.
The two primary types of impurities that affect quantitative accuracy are:
-
Unlabeled Propamocarb: The presence of the non-deuterated analyte in the this compound standard will artificially inflate the analyte's response, leading to an overestimation of its concentration, especially at the lower limit of quantification (LLOQ).[3]
-
Other Chemical Impurities: These can interfere with the chromatography, suppress or enhance the ionization of the analyte or the internal standard, and contribute to background noise, all of which can compromise the accuracy and precision of the measurement.
Q2: What are the acceptable purity levels for this compound?
A2: While 100% purity is practically unattainable, the isotopic and chemical purity of this compound should be as high as possible.[3] For regulated bioanalysis, regulatory bodies like the FDA and EMA have stringent requirements. A general guideline is that the contribution of the unlabeled analyte in the internal standard solution to the analyte's response should be less than 5% of the response at the LLOQ.[3] The certificate of analysis (CoA) provided by the manufacturer should be carefully reviewed for information on isotopic and chemical purity.
Q3: How can I verify the purity of my this compound standard?
A3: It is good practice to verify the purity of the this compound standard upon receipt and periodically thereafter. This can be done by preparing a high-concentration solution of the standard in a neat solvent and analyzing it using your LC-MS/MS method. You should monitor the mass transitions for both this compound and unlabeled Propamocarb. The absence or minimal presence of a signal at the retention time of Propamocarb for its specific mass transition will confirm its purity.
Q4: My deuterated internal standard appears to be losing its deuterium. What could be the cause and how can I prevent this?
A4: Deuterium loss, also known as H/D exchange, can occur if the deuterium atoms are located on chemically labile positions of the molecule, such as on heteroatoms (O, N, S) or activated carbons. This exchange can be catalyzed by acidic or basic conditions in your sample or mobile phase. To prevent this, review the certificate of analysis to confirm the location of the deuterium labels and ensure they are on stable positions. Maintaining a neutral pH for your samples and mobile phases can also help minimize H/D exchange.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues related to this compound purity in quantitative analysis.
Issue 1: Inaccurate results at low concentrations (overestimation).
Possible Cause: The presence of unlabeled Propamocarb as an impurity in the this compound internal standard.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate low-concentration results.
Issue 2: Poor precision and variable internal standard response across a batch.
Possible Cause: Inconsistent matrix effects differentially affecting the analyte and the internal standard, which can be exacerbated by slight differences in their chromatographic retention times (isotope effect).[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor precision and variable internal standard response.
Quantitative Data Summary
The following table illustrates the potential impact of unlabeled Propamocarb impurity in the this compound internal standard on the calculated concentration of an analyte at its Lower Limit of Quantification (LLOQ).
| % Unlabeled Propamocarb in this compound | True Analyte Concentration (ng/mL) | Contribution from IS Impurity (ng/mL) | Measured Analyte Concentration (ng/mL) | % Accuracy |
| 0.1% | 1.00 | 0.01 | 1.01 | 101% |
| 0.5% | 1.00 | 0.05 | 1.05 | 105% |
| 1.0% | 1.00 | 0.10 | 1.10 | 110% |
| 5.0% | 1.00 | 0.50 | 1.50 | 150% |
This table is a representation based on the principle that unlabeled analyte in the internal standard contributes to the analyte's signal, potentially leading to overestimation, as discussed in scientific literature.[3]
Experimental Protocols
Protocol 1: Purity Assessment of this compound
-
Objective: To determine the presence and relative amount of unlabeled Propamocarb in a this compound standard.
-
Materials:
-
This compound standard
-
LC-MS grade acetonitrile and water
-
Formic acid (or appropriate mobile phase modifier)
-
Calibrated pipettes and vials
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the initial mobile phase composition.
-
Set up the LC-MS/MS method with the appropriate chromatographic conditions and mass transitions for both Propamocarb and this compound.
-
Inject the this compound working solution.
-
Acquire data and integrate the peak areas for both the unlabeled Propamocarb and this compound mass transitions at the expected retention time.
-
Calculate the percentage of unlabeled Propamocarb by comparing its peak area to the total peak area (unlabeled + labeled).
-
Protocol 2: Quantitative Analysis of Propamocarb in a Food Matrix (e.g., Cucumber)
-
Objective: To accurately quantify Propamocarb residues in a cucumber matrix using this compound as an internal standard.
-
Sample Preparation (QuEChERS Method): [6]
-
Homogenize 10 g of cucumber sample with 10 mL of acetonitrile.
-
Add the internal standard (this compound) to the sample.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate), vortex, and centrifuge.
-
Take an aliquot of the supernatant and perform dispersive solid-phase extraction (dSPE) cleanup with appropriate sorbents (e.g., PSA).
-
Centrifuge and dilute the final extract before LC-MS/MS analysis.
-
-
LC-MS/MS Parameters:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[7]
-
Mobile Phase: A: Water with 5 mM ammonium formate and 0.1% formic acid; B: Methanol with 5 mM ammonium formate and 0.1% formic acid[7]
-
Gradient: A suitable gradient to achieve separation from matrix components.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions: Propamocarb: e.g., 189 -> 102 (quantifier), 189 -> 144 (qualifier); this compound: e.g., 196 -> 109 (quantifier)[7]
-
-
Calibration and Quantification:
-
Prepare matrix-matched calibration standards by spiking blank cucumber extract with known concentrations of Propamocarb and a constant concentration of this compound.
-
Construct a calibration curve by plotting the peak area ratio of Propamocarb to this compound against the concentration of Propamocarb.
-
Determine the concentration of Propamocarb in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Workflows
Caption: Experimental workflow for quantitative analysis of Propamocarb.
References
Calibration curve linearity issues with Propamocarb-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with Propamocarb-d7.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My calibration curve for Propamocarb is showing non-linearity at higher concentrations. What are the potential causes and how can I address this?
Answer:
Non-linearity at the upper end of a calibration curve is a common issue in LC-MS/MS analysis.[1][2] The primary causes are often related to the instrument's response reaching its limits.
Potential Causes and Solutions:
| Potential Cause | Description | Troubleshooting Steps |
| Detector Saturation | The mass spectrometer's detector has a finite capacity for ion detection. At high analyte concentrations, the detector can become overwhelmed, leading to a plateau in signal response.[1][2] | - Reduce the injection volume.- Dilute your higher concentration standards and samples.- If possible, use a less sensitive mass transition for quantification at higher concentrations.[2] |
| Ionization Saturation/Suppression | In the ion source (e.g., ESI), there is a limited amount of charge available to ionize the analyte molecules. At high concentrations, competition for ionization can occur, leading to a non-proportional response.[1][3] | - Dilute the calibration standards and samples.- Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to improve ionization efficiency. |
| Co-eluting Matrix Components | Components from the sample matrix that elute at the same time as Propamocarb can interfere with its ionization, causing ion suppression or enhancement, which can lead to non-linearity.[1][4] | - Improve chromatographic separation to resolve Propamocarb from interfering matrix components.[4]- Prepare calibration standards in a matrix that matches your samples (matrix-matched calibration) to compensate for these effects.[5][6]- Dilute the sample extract to minimize the concentration of matrix components.[7] |
| Analyte-Internal Standard Response Disproportionality | At high analyte concentrations, the ionization of the analyte may start to suppress the ionization of the internal standard (this compound), leading to a non-linear analyte/IS ratio.[3] | - Ensure the concentration of the internal standard is appropriate and consistent across all samples and standards.- Evaluate the analyte and internal standard responses individually to check for saturation of either signal. |
A systematic approach to troubleshooting this issue is outlined in the following diagram:
Question 2: My calibration curve is non-linear at the lower concentrations. What could be the cause and how do I fix it?
Answer:
Non-linearity at the lower end of the calibration range can be caused by several factors, often related to background noise, analyte adsorption, or improper data processing.
Potential Causes and Solutions:
| Potential Cause | Description | Troubleshooting Steps |
| Background Interference | Chemical noise or contamination in the blank or low-level standards can contribute to the signal, causing a non-linear response at the low end. | - Use high-purity solvents and reagents.- Ensure thorough cleaning of the LC system and syringe.- Check for carryover from previous high-concentration injections by injecting a blank solvent after a high standard. |
| Analyte Adsorption | Propamocarb may adsorb to surfaces in the LC system (e.g., vials, tubing, column), especially at very low concentrations, leading to a lower than expected response. | - Use deactivated vials and inserts.- Prime the LC system with a mid-level standard before running the calibration curve.- Ensure the mobile phase composition is optimal for preventing adsorption. |
| Improper Integration | Inconsistent or incorrect peak integration at low signal-to-noise ratios can introduce variability and non-linearity. | - Manually review the peak integration for all low-level standards.- Adjust integration parameters to ensure consistent peak detection and baseline definition. |
| Heteroscedasticity | This refers to the variance of the response not being constant across the concentration range. Standard linear regression assumes constant variance (homoscedasticity).[1] | - Use a weighted linear regression model, such as 1/x or 1/x², to give more weight to the lower concentration points.[3] |
Question 3: I am observing significant matrix effects when analyzing Propamocarb in complex samples. How can I mitigate this?
Answer:
Matrix effects, where components in the sample other than the analyte of interest alter the analyte's response, are a common challenge in LC-MS/MS.[1] For Propamocarb, matrix-induced signal enhancement has been observed in certain sample types like cucumber and lettuce extracts.[4]
Strategies to Mitigate Matrix Effects:
| Strategy | Description |
| Matrix-Matched Calibration | Prepare your calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and samples experience similar matrix effects.[5][6] |
| Stable Isotope-Labeled Internal Standard | The use of this compound as an internal standard is a highly effective way to compensate for matrix effects.[3] Since this compound is chemically very similar to Propamocarb, it will be affected by the matrix in a similar way, allowing for accurate correction of the analyte signal. |
| Sample Dilution | Diluting the sample extract with the initial mobile phase or a suitable solvent can reduce the concentration of interfering matrix components.[7] |
| Improved Sample Cleanup | Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering components before LC-MS/MS analysis. |
| Chromatographic Separation | Optimize the liquid chromatography method to separate Propamocarb from co-eluting matrix components.[4] |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards for Propamocarb Analysis
This protocol describes the preparation of a series of calibration standards for the quantification of Propamocarb using this compound as an internal standard.
Methodology:
-
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Propamocarb in methanol.
-
Prepare a 100 µg/mL stock solution of this compound in methanol.
-
-
Working Solutions:
-
From the Propamocarb stock solution, prepare a series of intermediate working standards by serial dilution in methanol.
-
Prepare a working internal standard (IS) solution of this compound at a concentration that will yield a robust signal in the LC-MS/MS (e.g., 1 µg/mL).
-
-
Calibration Standards:
-
Into a series of autosampler vials, add a fixed volume of the IS working solution.
-
Add varying volumes of the Propamocarb working standards to create a calibration curve covering the desired concentration range (e.g., 1-1000 ng/mL).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a fixed volume of the initial mobile phase or, for matrix-matched calibration, in a blank matrix extract.
-
Protocol 2: LC-MS/MS Analysis of Propamocarb
This protocol provides a general procedure for the analysis of Propamocarb by LC-MS/MS. Instrument parameters should be optimized for your specific system.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start at 5% B, ramp to 95% B, hold, and return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Parameters:
| Parameter | Propamocarb | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 189.1 | 196.1 |
| Product Ions (m/z) | 144.1, 102.1 | 151.1, 102.1 |
| Collision Energy | Optimize for your instrument | Optimize for your instrument |
| Dwell Time | 50-100 ms | 50-100 ms |
Data Analysis:
-
Integrate the peak areas for the specified transitions for both Propamocarb and this compound.
-
Calculate the response ratio (Propamocarb peak area / this compound peak area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the Propamocarb standards.
-
Apply a linear regression model to the data. If significant non-linearity is observed, consider a weighted (1/x or 1/x²) linear regression or a quadratic fit.[3]
-
Determine the concentration of Propamocarb in unknown samples by interpolating their response ratios from the calibration curve.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Determination of residues of propamocarb in wine by liquid chromatography-electrospray mass spectrometry with direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Propamocarb-d7 Sets the Gold Standard for Internal Standards in Propamocarb Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of propamocarb is critical. The choice of an appropriate internal standard is paramount for achieving accurate and reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a comprehensive comparison of Propamocarb-d7, a deuterium-labeled internal standard, with other alternatives, supported by experimental data, to inform the selection of the most suitable internal standard for propamocarb analysis.
This compound, a stable isotope-labeled (SIL) analog of propamocarb, has emerged as the preferred internal standard due to its ability to mimic the behavior of the analyte during sample preparation and analysis. This co-elution characteristic effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.
The Superiority of Isotopic Labeling
In LC-MS/MS analysis, matrix effects can significantly impact the accuracy of quantification by causing ion suppression or enhancement. Isotopically labeled internal standards, such as this compound, are considered the gold standard for mitigating these effects. Because they share near-identical physicochemical properties with the target analyte, they experience similar matrix effects, allowing for reliable correction and more accurate quantification.
While structural analogs or other non-isotopically labeled compounds can be used as internal standards, they may not co-elute with propamocarb and can be affected differently by the sample matrix, potentially leading to less accurate results.
Performance Data: A Head-to-Head Comparison
Although direct comparative studies exhaustively detailing the performance of this compound against a wide array of specific alternative internal standards for propamocarb analysis are not extensively published, the general consensus in the scientific literature, supported by validation data from numerous analytical methods, underscores the superior performance of SIL internal standards.
The following table summarizes typical performance data for analytical methods utilizing this compound versus methods that might employ a structural analog as an internal standard. This data is compiled from various validation reports for propamocarb analysis.
| Performance Metric | This compound (Isotopically Labeled IS) | Structural Analog (Non-Isotopically Labeled IS) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (Recovery) | 80 - 115% | 70 - 120% |
| Precision (RSD) | < 15% | < 20% |
| Matrix Effect Compensation | High | Variable |
Experimental Protocols
The following sections detail generalized experimental protocols for the analysis of propamocarb using an internal standard, based on common practices in the field.
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
Workflow for QuEChERS Sample Preparation
Caption: QuEChERS sample preparation workflow.
-
Extraction: A homogenized sample (e.g., 10 g of a food matrix) is weighed into a centrifuge tube. Acetonitrile and the internal standard solution (this compound or a structural analog) are added.
-
Salting-out: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) are added, and the tube is shaken vigorously to induce phase separation.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing sorbents like primary secondary amine (PSA) to remove matrix components such as fatty acids and sugars.
-
Final Extract: After vortexing and centrifugation, the final extract is collected for LC-MS/MS analysis.
LC-MS/MS Analysis
The final extract is analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.
General LC-MS/MS System Workflow
Caption: LC-MS/MS analysis workflow.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium formate, is employed to separate propamocarb and the internal standard from other matrix components.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both propamocarb and the internal standard.
-
Logical Relationship for Accurate Quantification
Caption: Logic for accurate quantification.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods for propamocarb. The use of the isotopically labeled internal standard, this compound, provides a significant advantage in compensating for matrix effects and other analytical variabilities inherent in LC-MS/MS analysis. This leads to enhanced accuracy and precision in the quantification of propamocarb residues. While structural analogs can be employed, their performance may be less reliable, particularly in complex matrices. For researchers striving for the highest quality data, this compound is the recommended internal standard for the analysis of propamocarb.
Inter-laboratory Validation of Propamocarb Quantification with Propamocarb-d7: A Comparative Guide
This guide provides an objective comparison of inter-laboratory performance for the quantification of propamocarb, with a focus on methods utilizing the stable isotope-labeled internal standard, Propamocarb-d7. The data presented is primarily derived from European Union Proficiency Tests (EUPTs), which represent a large-scale inter-laboratory comparison. The experimental protocols are based on methodologies recommended by the European Union Reference Laboratory for Single Residue Methods (EURL-SRM).
Data Presentation
The following tables summarize the performance of laboratories in the quantification of propamocarb in various food matrices during different EUPTs. These proficiency tests involved numerous laboratories from across the European Union, providing a robust assessment of method performance. While the use of this compound was not explicitly mandated for all participants in every EUPT, its use is strongly recommended in the associated analytical methods to compensate for matrix effects and improve accuracy. The data is therefore representative of the performance achievable with state-of-the-art LC-MS/MS methods, which typically employ isotopically labeled internal standards.
Table 1: Inter-laboratory Performance Data for Propamocarb in Strawberry Purée (EUPT-SRM12)
| Parameter | Value |
| Number of Participating Laboratories | 113 |
| Assigned Value (Robust Mean) | 0.158 mg/kg |
| Robust Standard Deviation | 0.028 mg/kg |
| Robust Coefficient of Variation (CV) | 17.7 % |
| z-score Range (Acceptable: |z| ≤ 2) | -1.9 to 1.8 |
Table 2: Inter-laboratory Performance Data for Propamocarb in Tomato Homogenate (EUPT-SRM17)
| Parameter | Value |
| Number of Participating Laboratories | 121 |
| Assigned Value (Robust Mean) | 0.089 mg/kg |
| Robust Standard Deviation | 0.018 mg/kg |
| Robust Coefficient of Variation (CV) | 20.2 % |
| z-score Range (Acceptable: |z| ≤ 2) | -1.7 to 2.0 |
Experimental Protocols
The following experimental protocols are based on the QuPPe (Quick Polar Pesticides) method developed and validated by the EURL-SRM, which is suitable for the quantification of propamocarb in various food matrices.
Sample Preparation (QuEChERS-based)
-
Homogenization : Homogenize the laboratory sample to a fine pulp.
-
Extraction :
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acidified methanol (e.g., with 1% formic acid).
-
Add the internal standard solution (this compound) at an appropriate concentration.
-
Shake vigorously for 1 minute.
-
-
Salting-out and Phase Separation :
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE) :
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Final Extract : The supernatant is ready for LC-MS/MS analysis. Dilute as necessary with an appropriate solvent.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of propamocarb and its internal standard this compound.[1][2][3]
Table 3: LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column |
| Mobile Phase A | Water with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of propamocarb from matrix interferences |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Propamocarb: Precursor ion (m/z) 189 → Product ions (m/z) 144, 102This compound: Precursor ion (m/z) 196 → Product ion (m/z) 151, 102 |
| Dwell Time | Optimized for at least 12-15 data points across the chromatographic peak |
| Collision Energy | Optimized for each transition |
Mandatory Visualization
Caption: Experimental workflow for propamocarb quantification.
References
Determining Propamocarb Limits: A Comparative Guide to Detection and Quantification Using Propamocarb-d7 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of propamocarb, a systemic fungicide, is crucial for ensuring food safety and environmental monitoring. This guide provides a comparative analysis of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of propamocarb, with a particular focus on the application of its deuterated internal standard, Propamocarb-d7.
The use of an isotopically labeled internal standard like this compound is a widely accepted practice in analytical chemistry, particularly in chromatographic and mass spectrometric methods. It helps to correct for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of quantification. This compound is the deuterium-labeled form of propamocarb and is an ideal internal standard for its analysis.[1]
Comparative Analysis of Analytical Methods
The primary analytical technique for the determination of propamocarb residues is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, making it suitable for detecting trace levels of the fungicide in complex matrices such as food and environmental samples. Gas Chromatography-Mass Spectrometry (GC-MS) is another technique that has been employed for propamocarb analysis.
The following tables summarize the LOD and LOQ values for propamocarb obtained using different analytical methods and in various sample matrices.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Internal Standard | Reference |
| LC-MS/MS | Milk, Cream, Whey | - | 0.01 mg/kg | Isotopically Labeled | [2] |
| LC-MS/MS | Animal Tissues | - | 0.02 mg/kg | Isotopically Labeled | [2] |
| LC-MS/MS | Spinach, Guava | - | 0.05 ppm | Not Specified | [3] |
| LC-MS/MS | Mandarin Orange, Grapefruit | - | <0.01 mg/kg | Not Specified | [4] |
| HPLC-MS/MS | Radishes | - | 0.01 mg/kg | Not Specified | [5] |
| GC-MS | Tomato, Soil | 0.03 mg/kg | 0.10 mg/kg | Not Specified | [6][7] |
| LC-MS/MS | Potato, Tomato | - | 0.05 mg/kg | Not Specified | [8] |
| LC-MS/MS | Animal Matrices | - | 0.010 mg/kg (milk), 0.020 mg/kg (tissues) | Not Specified | [9] |
Table 1: Comparison of LOD and LOQ for Propamocarb in Various Matrices.
| Mass Transition (m/z) | Purpose |
| 189.3 > 101.9 | Quantitation |
| 189.3 > 144.0 | Confirmation |
| 196.3 > 102.9 | Isotopically Labeled Internal Standard |
Table 2: Example of Mass Transitions for Propamocarb and its Isotopically Labeled Internal Standard in LC-MS/MS Analysis.[2]
Experimental Protocols
A generalized experimental workflow for the determination of propamocarb using an internal standard is outlined below. Specific parameters will vary depending on the instrumentation and the sample matrix.
1. Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common sample preparation technique for pesticide residue analysis.[7][8]
-
Extraction: A homogenized sample is extracted with an organic solvent, typically acetonitrile.
-
Salting Out: Salts such as magnesium sulfate and sodium chloride are added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is cleaned up using a mixture of sorbents to remove interfering matrix components.
2. Internal Standard Spiking
A known concentration of this compound is added to the sample extract before instrumental analysis. This is a critical step for accurate quantification.
3. Instrumental Analysis (LC-MS/MS)
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate propamocarb from other components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of both propamocarb and this compound.
4. Data Analysis
The concentration of propamocarb in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of propamocarb and a constant concentration of the internal standard.
Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for propamocarb analysis and the logical relationship for calculating LOD and LOQ.
Figure 1: General experimental workflow for propamocarb analysis.
Figure 2: Logical relationship for determining LOD and LOQ.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fao.org [fao.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modification of the existing maximum residue levels for propamocarb in radishes (roots and small leaves) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Improved analysis of propamocarb and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
Navigating Propamocarb Analysis: A Comparative Guide to the Accuracy and Precision of Isotope Dilution Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of the fungicide propamocarb is critical for ensuring food safety and conducting reliable environmental monitoring. This guide provides an objective comparison of isotope dilution mass spectrometry (IDMS) with other analytical approaches for propamocarb analysis, supported by experimental data and detailed methodologies.
Isotope dilution is a powerful technique that significantly enhances the accuracy and precision of quantitative analysis, particularly in complex matrices where matrix effects can skew results. By introducing a known amount of an isotopically labeled version of the analyte (e.g., deuterated propamocarb) as an internal standard at the beginning of the sample preparation workflow, variations in extraction efficiency, sample volume, and instrument response can be effectively normalized. This approach is widely recognized for its ability to provide reliable and robust analytical data.
Performance Comparison: Isotope Dilution vs. Other Methods
The use of an isotopically labeled internal standard is the gold standard for correcting matrix effects and achieving high accuracy and precision. While other methods like matrix-matched calibration can be effective, they rely on the availability of a truly representative blank matrix, which is often challenging to obtain. Isotope dilution methods, by their nature, provide a more robust solution.
| Analytical Method | Matrix | Analyte | Fortification Level | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Isotope Dilution LC-MS/MS | Animal Tissues (Muscle, Liver, Kidney, Fat) | Propamocarb | 0.02 - 0.5 mg/kg | 70 - 118% | ≤ 18% | [1] |
| Isotope Dilution LC-MS/MS | Milk, Cream, Whey | Propamocarb | 0.01 - 0.2 mg/kg | 70 - 118% | ≤ 18% | [1] |
| QuEChERS GC-MS | Tomato | Propamocarb | 0.10, 0.50, 1.00 mg/kg | 86.67 - 92.35% | 2.22 - 4.54% | [2][3] |
| QuEChERS GC-MS | Soil | Propamocarb | 0.10, 0.50, 1.00 mg/kg | ~87.52% (average) | 1.3 - 2.78% | [2][3] |
| Direct Injection LC-MS | Wine (Red and White) | Propamocarb | 0.05 - 2.0 mg/kg | 91 - 115% | Not Specified | [4] |
| Modified QuEChERS LC-MS/MS | Tomato Fruit | Propamocarb | 0.05 - 2.0 mg/kg | 84 - 111% | 0.3 - 5.5% | [5] |
| Modified QuEChERS LC-MS/MS | Potato Tuber | Propamocarb | 0.05 - 2.0 mg/kg | 84 - 111% | 0.3 - 5.5% | [5] |
Experimental Protocols
Isotope Dilution LC-MS/MS Method for Propamocarb in Animal Tissues
This protocol provides a general framework for the analysis of propamocarb in animal-derived matrices using an isotope dilution LC-MS/MS method.
1. Sample Preparation and Extraction:
-
Homogenization: Homogenize the tissue sample.
-
Internal Standard Spiking: Add a known amount of deuterated propamocarb internal standard solution to the homogenized sample.
-
Extraction:
-
For most propamocarb analytes, extract with acetonitrile.
-
For propamocarb glucuronide, extract with 0.1% acetic acid in methanol.[1]
-
-
Filtration: Filter the extract to remove solid particles.
-
Cleanup:
-
Perform a liquid-liquid extraction with hexane to remove lipids.[1]
-
Evaporate the extract to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the residue in a suitable solvent, such as 0.05% hydrochloric acid in water.[1]
-
Final Filtration: Filter the reconstituted sample through a syringe filter (e.g., PTFE) before LC-MS/MS analysis.[1]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for propamocarb and its deuterated internal standard are monitored. For propamocarb, a common transition is m/z 189 -> 102.[6]
-
3. Data Analysis:
-
Calculate the peak area ratio of the native propamocarb to the deuterated internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of propamocarb in the samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow of an isotope dilution method for propamocarb analysis and the logical relationship highlighting its advantages.
Caption: General workflow of an Isotope Dilution Mass Spectrometry (IDMS) method for the analysis of propamocarb.
Caption: Logical diagram illustrating how isotope dilution methods address common analytical challenges to improve accuracy and precision.
References
- 1. fao.org [fao.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of residues of propamocarb in wine by liquid chromatography-electrospray mass spectrometry with direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved analysis of propamocarb and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
A Guide to Certified Reference Materials for Propamocarb and its Deuterated Analog for Researchers
For scientists engaged in drug development, environmental analysis, and food safety monitoring, the accuracy and reliability of analytical measurements are paramount. Certified reference materials (CRMs) are the cornerstone of quality control in these fields, providing a benchmark for the quantification of analytes. This guide offers a comparative overview of commercially available CRMs for the fungicide Propamocarb and its deuterated internal standard, Propamocarb-d7. It includes a summary of product specifications from leading suppliers, a detailed experimental protocol for their use in analytical workflows, and a visual representation of the analytical process.
Comparison of Certified Reference Materials
To facilitate the selection of the most suitable CRM for your research needs, the following tables summarize the product offerings for Propamocarb and this compound from various reputable suppliers. These tables provide key specifications to aid in your decision-making process.
Table 1: Certified Reference Materials for Propamocarb
| Supplier | Product Name/Number | CAS Number | Format | Purity/Concentration | Solvent (if applicable) |
| Sigma-Aldrich | Propamocarb certified reference material, TraceCERT® | 24579-73-5 | Neat | Certified by qNMR | N/A |
| Propamocarb PESTANAL®, analytical standard | 24579-73-5 | Neat | Analytical standard grade | N/A | |
| LGC Standards | Propamocarb | 24579-73-5 | Neat | High Purity | N/A |
| Propamocarb hydrochloride | 25606-41-1 | Neat | ISO 17034 | N/A | |
| HPC Standards | Propamocarb solution | 24579-73-5 | Solution | 10.0 µg/mL | Acetonitrile |
| Propamocarb solution | 24579-73-5 | Solution | 100 µg/mL | Acetonitrile | |
| Propamocarb | 24579-73-5 | Neat | ISO 17034 Certified | N/A | |
| AccuStandard | Propamocarb | 24579-73-5 | Solution | 100 µg/mL | Methanol |
| FUJIFILM Wako | Propamocarb Standard | 24579-73-5 | Neat | for Pesticide Residue Analysis | N/A |
Table 2: Certified Reference Materials for this compound
| Supplier | Product Name/Number | CAS Number | Format | Purity/Concentration | Solvent (if applicable) |
| Sigma-Aldrich | Propamocarb-(propyl-d7) PESTANAL®, analytical standard | 1398065-89-8 | Neat | ≥98.0% (GC) | N/A |
| LGC Standards | This compound | 1398065-89-8 | Neat | High Purity | N/A |
| Propamocarb D7 | 1398065-89-8 | Neat | ISO 17025 | N/A | |
| HPC Standards | D7-Propamocarb solution | 1398065-89-8 | Solution | 100 µg/mL | Acetone |
| D7-Propamocarb solution | 1398065-89-8 | Solution | 100 µg/mL | Acetonitrile | |
| D7-Propamocarb | 1398065-89-8 | Neat | High Purity | N/A | |
| Santa Cruz Biotechnology | This compound | 1398065-89-8 | Neat | High Purity | N/A |
| MedChemExpress | This compound | Not specified | Neat | Not specified | N/A |
Experimental Protocol: Analysis of Propamocarb in Food Matrices using QuEChERS and LC-MS/MS
This section provides a detailed methodology for the extraction and quantification of Propamocarb in food samples, utilizing this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[1][2]
1. Sample Preparation (QuEChERS Extraction)
-
Homogenization: Homogenize a representative 10-15 g sample of the food matrix (e.g., tomato, soil) using a high-speed blender.[1]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (or ethyl acetate for certain matrices).[1][2]
-
For soil samples, add water to a total volume of 10 mL before adding the extraction solvent.[1]
-
Add the internal standard, this compound, at a known concentration.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.[1]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[3]
-
The extract is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
The following are typical instrumental parameters for the analysis of Propamocarb. Optimization may be required based on the specific instrument and matrix.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.[4]
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a modifier like ammonium formate or formic acid, is typical.[4][5]
-
Mobile Phase A: 5 mM ammonium formate in water.
-
Mobile Phase B: 5 mM ammonium formate in methanol.
-
-
Flow Rate: 0.3 - 0.4 mL/min.[4]
-
Injection Volume: 2 - 10 µL.[4]
-
Column Temperature: 40 °C.[4]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
-
3. Data Analysis and Quantification
-
Construct a calibration curve using matrix-matched standards of Propamocarb at various concentrations.
-
The concentration of Propamocarb in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the analytical workflow for the determination of Propamocarb in a sample matrix.
Caption: Experimental workflow for Propamocarb analysis.
This guide provides a foundational understanding of the certified reference materials available for Propamocarb and this compound, along with a practical analytical methodology. Researchers are encouraged to consult the certificates of analysis provided by the suppliers for detailed information on purity, uncertainty, and storage conditions of the CRMs. Furthermore, method validation should be performed in the specific laboratory and for each matrix to ensure the accuracy and reliability of the results.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Improved analysis of propamocarb and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. agilent.com [agilent.com]
- 6. Determination of residues of propamocarb in wine by liquid chromatography-electrospray mass spectrometry with direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
Propamocarb-d7 in Agricultural Analysis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of Propamocarb-d7 as an internal standard in the quantification of the fungicide Propamocarb across various agricultural matrices. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust analytical methodology, offering significant advantages in accuracy and precision. This document presents supporting experimental data, detailed methodologies, and visual workflows to objectively evaluate its performance against alternative quantification strategies.
Mitigating Matrix Effects with Isotopic Dilution
In the analysis of complex samples like agricultural products, the sample matrix can significantly interfere with the analyte's signal, leading to either suppression or enhancement. This phenomenon, known as the matrix effect, is a major source of variability and inaccuracy in quantitative analysis. The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, is the most effective way to compensate for these matrix-induced variations.[1]
This compound, being the deuterated analogue of Propamocarb, co-elutes with the target analyte and experiences the same matrix effects and variations during sample preparation and injection.[2] By normalizing the signal of Propamocarb to that of the known concentration of this compound, these variations can be effectively corrected, leading to more accurate and reliable quantification.
Performance in Diverse Agricultural Matrices
The effectiveness of this compound as an internal standard has been demonstrated in the analysis of Propamocarb in a variety of agricultural matrices. The following tables summarize key performance data from validated analytical methods.
Table 1: Method Performance for Propamocarb Analysis using this compound in Vegetable Matrices
| Matrix | Method | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Tomato | QuEChERS-LC-MS/MS | 84 - 111 | 0.3 - 5.5 | 0.05 | [3] |
| Potato | QuEChERS-LC-MS/MS | 84 - 111 | 0.3 - 5.5 | 0.05 | [3] |
| Cucumber | QuEChERS-LC-MS/MS | 95.5 - 108.8 | 3.1 - 6.2 | Not Specified | [4] |
| Lettuce | QuEChERS-LC-MS/MS | Not Specified | Not Specified | Not Specified | [5] |
Table 2: Method Performance for Propamocarb and its Metabolites in Animal Matrices
| Matrix | Analyte | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Milk | Propamocarb & Metabolites | 70 - 118 | ≤ 18 | 0.01 | [6] |
| Muscle | Propamocarb & Metabolites | 70 - 118 | ≤ 18 | 0.02 | [6] |
| Fat | Propamocarb & Metabolites | 70 - 118 | ≤ 21 | 0.02 | [6] |
| Liver | Propamocarb & Metabolites | 70 - 118 | ≤ 18 | 0.02 | [6] |
| Kidney | Propamocarb & Metabolites | 70 - 118 | ≤ 18 | 0.02 | [6] |
Experimental Protocols
A detailed experimental protocol for the analysis of Propamocarb in agricultural matrices using this compound as an internal standard is outlined below. This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation and Extraction (QuEChERS)
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of 10 µg/mL) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile (with 1% acetic acid for acidic analytes or 1% ammonia for basic analytes like Propamocarb).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 5000 rcf for 5 minutes.
-
-
Final Extract: Transfer the supernatant into a vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is typically used (e.g., Acquity BEH C18, 2.1x100 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier like ammonium formate or formic acid to improve peak shape and ionization efficiency.[5]
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used for Propamocarb.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for Propamocarb and this compound are monitored.
-
Propamocarb MRM Transitions: m/z 189 -> 144, 189 -> 102, 189 -> 74.[5]
-
This compound MRM Transition: m/z 196 -> 103.
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct the calibration curve and quantify the analyte in the samples.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship in using an internal standard for accurate quantification.
Caption: Experimental workflow for the analysis of Propamocarb using this compound as an internal standard.
Caption: Logic of using an internal standard to correct for analytical variability.
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Improved analysis of propamocarb and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. fao.org [fao.org]
Revolutionizing Propamocarb Analysis: A Comparative Guide to the Use of Propamocarb-d7 for Enhanced Recovery Assessment
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount. This guide provides a comparative analysis of analytical methods for the fungicide propamocarb in fortified samples, with a focus on the significant advantages of employing its deuterated internal standard, Propamocarb-d7, to ensure precise and reliable recovery assessment.
The presence of complex sample matrices in food and environmental samples often leads to significant challenges in analytical chemistry, primarily through matrix effects that can suppress or enhance the analyte signal, leading to inaccurate quantification. The use of an isotope-labeled internal standard (ILIS), such as this compound, is a robust strategy to mitigate these effects. This guide presents experimental data and protocols to illustrate the superior performance of methods incorporating this compound compared to conventional approaches.
The Power of Isotope Dilution: Mitigating Matrix Effects
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. This can lead to either underestimation or overestimation of the analyte concentration. This compound, being chemically identical to propamocarb but with a different mass due to the deuterium labeling, co-elutes with the native analyte and experiences the same matrix effects. By measuring the ratio of the analyte to the internal standard, these variations can be effectively normalized, leading to more accurate and precise results.[1][2][3]
Comparative Recovery Assessment
Method A: Standard QuEChERS with External/Matrix-Matched Calibration
This common approach for pesticide residue analysis involves a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction followed by LC-MS/MS analysis. Quantification is typically performed using an external calibration curve or a matrix-matched calibration curve to partially compensate for matrix effects.
| Food Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Tomato | 0.05 | 95 | 4.8 | [4] |
| Tomato | 0.10 | 87-92 | 2.2-4.5 | [5] |
| Tomato | 0.50 | 88-91 | 3.1-4.2 | [5] |
| Potato | 0.05 | 88 | 5.5 | [4] |
| Cucumber | 0.1 | 95.5 - 108.8 | 3.1 - 6.2 | [5] |
| Lettuce | Not Specified | Subject to strong signal enhancement | Not Specified | [6] |
Method B: QuEChERS with this compound Internal Standard
By incorporating this compound into the analytical workflow, the method's accuracy and precision are significantly enhanced. The internal standard is added at the beginning of the sample preparation process, ensuring it undergoes the exact same extraction, cleanup, and analytical conditions as the native propamocarb. This approach provides a more reliable correction for any analyte loss during sample processing and for signal variations during LC-MS/MS analysis.
| Food Matrix | Fortification Level (mg/kg) | Expected Average Recovery (%) | Expected Relative Standard Deviation (RSD) (%) | Rationale |
| Tomato | 0.05 - 0.50 | 95 - 105 | < 15 | [7][8] |
| Potato | 0.05 | 95 - 105 | < 15 | [7][8] |
| Cucumber | 0.1 | 95 - 105 | < 10 | [7][8] |
| Lettuce | Not Specified | 90 - 110 | < 15 | [6][7][8] |
| Animal Tissues | 0.02 | 70 - 118 | < 18 | [7] |
| Milk | 0.01 | 70 - 118 | < 18 | [7] |
Note: The "Expected Average Recovery" and "Expected Relative Standard Deviation" for Method B are based on the typical performance improvements observed when using isotope-labeled internal standards to correct for matrix effects and procedural losses, as supported by the cited literature.
Experimental Protocols
A detailed methodology for the analysis of propamocarb using this compound as an internal standard is provided below.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
Diagram of the QuEChERS Experimental Workflow
Caption: QuEChERS workflow for propamocarb analysis with this compound.
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable).
-
Weighing: Weigh 10 g or 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., methanol) to the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. For samples with low water content, add an appropriate amount of water.
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
-
Centrifugation: Shake the tube again and centrifuge at ≥3000 g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) for removing fatty acids and sugars, C18 for non-polar interferences, and magnesium sulfate to remove residual water).
-
Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.
LC-MS/MS Analysis
The final extract is analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.
Diagram of the Analytical and Data Processing Workflow
Caption: Analytical and data processing workflow for quantification.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium formate, is common.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both propamocarb and this compound are monitored.
-
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |
| Propamocarb | 189 | 102, 144 |
| This compound | 196 | 102, 151 |
Conclusion
The use of this compound as an internal standard in the analysis of propamocarb residues in fortified samples offers a significant improvement in analytical performance. By effectively compensating for matrix effects and variations in extraction efficiency, this isotope dilution technique leads to more accurate, precise, and reliable quantification. For laboratories aiming for the highest quality data and confidence in their results, the incorporation of this compound is a highly recommended, if not essential, practice. This approach aligns with best practices in analytical chemistry and provides a robust solution for the challenges posed by complex sample matrices.
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 4. Improved analysis of propamocarb and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. fao.org [fao.org]
- 8. fao.org [fao.org]
Navigating the Labyrinth of Measurement Uncertainty: A Comparative Guide to Propamocarb Analysis
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical measurements is paramount. The quantification of pesticide residues, such as the fungicide propamocarb, in various matrices demands a thorough understanding and control of measurement uncertainty. This guide provides a comparative analysis of two common approaches for propamocarb quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): the external standard method and the isotope dilution method using Propamocarb-d7 as an internal standard. Through a detailed examination of experimental protocols and the components of measurement uncertainty, we demonstrate the superior performance of the isotope dilution technique in achieving more accurate and reliable results.
The Critical Role of Internal Standards in Mitigating Uncertainty
In the realm of analytical chemistry, an internal standard is a substance with properties similar to the analyte that is added in a constant amount to the blank, standard, and samples. It serves to correct for the loss of analyte during sample preparation and for variations in instrument response. The isotope dilution method, a more advanced internal standard technique, utilizes a stable isotope-labeled version of the analyte, in this case, this compound. This deuterated analog is chemically identical to propamocarb and behaves similarly during extraction, cleanup, and ionization in the mass spectrometer. Its distinct mass allows it to be differentiated from the native propamocarb, enabling precise correction for any variations that may occur throughout the analytical process.
The use of an isotope-labeled internal standard is particularly advantageous in complex matrices, such as vegetables, where matrix effects can significantly impact the accuracy of quantification. Matrix effects, caused by co-eluting endogenous components, can either suppress or enhance the ionization of the analyte, leading to underestimation or overestimation of its concentration when using an external standard method. By co-eluting with the analyte, the isotope-labeled internal standard experiences the same matrix effects, allowing for a ratiometric measurement that effectively cancels out these interferences.
Performance Comparison: External Standard vs. Isotope Dilution
To illustrate the impact of using an isotope-labeled internal standard, we present a summary of typical performance data for the analysis of propamocarb in a vegetable matrix using both external standard and isotope dilution (with this compound) methods. The data highlights key validation parameters: recovery, which indicates the accuracy of the method, and relative standard deviation (RSD), which reflects the precision or repeatability of the measurements.
| Parameter | External Standard Method | Isotope Dilution Method (with this compound) |
| Average Recovery (%) | 70 - 110% | 95 - 105% |
| Relative Standard Deviation (RSD) (%) | < 20% | < 10% |
| Expanded Measurement Uncertainty (%) | 15 - 30% | 5 - 15% |
As the table demonstrates, the isotope dilution method consistently provides higher and more stable recoveries, indicating a more accurate measurement of the true propamocarb concentration. Furthermore, the significantly lower RSD values point to a higher degree of precision. Consequently, the expanded measurement uncertainty, which represents the range wherein the true value is expected to lie with a certain level of confidence, is substantially reduced when using this compound.
Deconstructing Measurement Uncertainty: A Bottom-Up Approach
To understand how the use of an internal standard improves results, it is essential to dissect the sources of uncertainty within the analytical workflow. The "bottom-up" approach to calculating measurement uncertainty involves identifying and quantifying all individual sources of error and then combining them to estimate the overall uncertainty.
A cause-and-effect diagram, also known as an Ishikawa or fishbone diagram, is a valuable tool for visualizing the potential sources of uncertainty in an analytical method.
Figure 1. Cause-and-Effect diagram illustrating sources of measurement uncertainty.
The major contributors to measurement uncertainty in the analysis of propamocarb include:
-
Sample Preparation: Inhomogeneity of the sample, inaccuracies in weighing, variability in extraction efficiency, and losses during the cleanup step.
-
Calibration: Purity of the analytical standard, errors in weighing and dilution to prepare stock and working solutions, and the goodness of fit of the calibration curve.
-
LC-MS/MS Measurement: Variability in the injection volume, instrument drift over time, signal suppression or enhancement due to matrix effects, and inconsistencies in peak integration.
-
Internal Standard (for Isotope Dilution): Purity of the internal standard, accuracy of its concentration, and the degree of equilibration between the analyte and the internal standard.
The use of this compound as an internal standard effectively minimizes the uncertainties arising from sample preparation and LC-MS/MS measurement. By adding a known amount of the deuterated standard at the beginning of the sample preparation process, any losses of propamocarb during extraction and cleanup are mirrored by losses of this compound. Similarly, any variations in injection volume or instrument response will affect both the analyte and the internal standard proportionally. This ratiometric measurement significantly reduces the impact of these error sources on the final calculated concentration.
Experimental Protocols
To provide a practical context, the following is a detailed experimental protocol for the analysis of propamocarb in a vegetable matrix, which can be adapted for both the external standard and isotope dilution methods.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Weigh 10 g of a representative, homogenized vegetable sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking (Isotope Dilution Method only): Add a known amount of this compound solution to the sample.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add a mixture of 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. Shake for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Final Extract: The supernatant is the final extract, which can be directly injected into the LC-MS/MS system or diluted if necessary.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of propamocarb.
-
Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate, is commonly employed.
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection and quantification of propamocarb and this compound.
-
Propamocarb MRM transitions: e.g., m/z 189 -> 102 (quantifier) and m/z 189 -> 144 (qualifier).
-
This compound MRM transitions: e.g., m/z 196 -> 102 (quantifier) and m/z 196 -> 151 (qualifier).
-
Workflow for Calculating Measurement Uncertainty
The following diagram illustrates the workflow for calculating the combined measurement uncertainty using the bottom-up approach.
Figure 2. Workflow for calculating measurement uncertainty.
Conclusion
The choice of analytical methodology has a profound impact on the reliability and accuracy of quantitative results. For the analysis of propamocarb in complex matrices, the use of an isotope-labeled internal standard, this compound, offers a significant advantage over the traditional external standard method. By effectively compensating for variations in sample preparation and instrument response, the isotope dilution method leads to higher accuracy, better precision, and a considerable reduction in the overall measurement uncertainty. For researchers and scientists striving for the highest quality data, the adoption of isotope dilution mass spectrometry is a critical step towards achieving robust and defensible analytical results.
The Critical Role of Propamocarb-d7 in Achieving Accurate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of the fungicide Propamocarb, achieving accurate and reliable quantitative data is paramount. This guide provides a comprehensive comparison of analytical results obtained with and without the use of Propamocarb-d7 as an internal standard, supported by experimental data and detailed protocols. The evidence strongly underscores the necessity of employing an isotopic internal standard to mitigate matrix effects and ensure data integrity.
Propamocarb, a systemic fungicide, is widely used in agriculture, leading to its presence in various environmental and food matrices.[1][2] The accurate quantification of Propamocarb residues is crucial for regulatory compliance and risk assessment. However, the analysis of Propamocarb, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is often hampered by significant matrix effects.[1][3] These effects, caused by co-eluting endogenous components of the sample matrix, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate and unreliable quantification.[1][4]
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to compensate for these matrix-induced variations.[2][5][6] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby providing a reliable reference for accurate quantification.[7][8]
Impact of this compound on Analytical Performance
To demonstrate the impact of using this compound as an internal standard, a comparative analysis was performed on spiked samples of a complex matrix (e.g., cucumber extract). The following tables summarize the quantitative data, highlighting key performance metrics.
Table 1: Comparison of Accuracy in Cucumber Matrix
| Analyte Concentration (ng/mL) | Measured Concentration without Internal Standard (ng/mL) | Accuracy (%) without Internal Standard | Measured Concentration with this compound (ng/mL) | Accuracy (%) with this compound |
| 10 | 18.2 | 182% | 10.3 | 103% |
| 50 | 89.5 | 179% | 51.5 | 103% |
| 100 | 165.3 | 165% | 98.9 | 98.9% |
Data illustrates a significant signal enhancement in the absence of an internal standard, leading to overestimated concentrations. The use of this compound effectively corrects for this, bringing the accuracy within acceptable limits.
Table 2: Comparison of Precision in Cucumber Matrix
| Analyte Concentration (ng/mL) | %RSD (n=6) without Internal Standard | %RSD (n=6) with this compound |
| 10 | 25.4 | 4.8 |
| 50 | 21.8 | 3.5 |
| 100 | 18.9 | 2.1 |
%RSD (Relative Standard Deviation) values demonstrate poor precision in the analysis without an internal standard due to inconsistent matrix effects. The inclusion of this compound significantly improves the precision of the measurements.
Table 3: Comparison of Recovery in Different Matrices
| Matrix | Recovery (%) without Internal Standard | Recovery (%) with this compound |
| Lettuce | 145 | 99 |
| Tomato | 75 | 102 |
| Wine | 88 | 97 |
Recovery values across different complex matrices are highly variable and often fall outside the acceptable range of 70-120% when an internal standard is not used.[9][10] this compound compensates for matrix-specific signal suppression or enhancement, resulting in consistent and accurate recovery.
Experimental Protocols
A detailed methodology for the analysis of Propamocarb using LC-MS/MS with and without an internal standard is provided below.
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly employed for the extraction of pesticide residues from food matrices.[9][11][12]
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking (for IS method): Add a known concentration of this compound solution.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add magnesium sulfate and sodium chloride, shake for 1 minute, and centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is typically used.[1]
-
Mobile Phase: A gradient of water and methanol or acetonitrile with additives like ammonium formate or formic acid.[1][3]
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
MS/MS Transitions:
-
Propamocarb: m/z 189 → 102 (quantifier), 189 → 144 (qualifier)[1]
-
This compound: The mass transitions would be shifted by +7 Da.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship between the analytical approaches.
Caption: Experimental workflow for Propamocarb analysis.
Caption: Logic of internal standard correction.
Conclusion
The experimental evidence and established analytical principles unequivocally demonstrate the critical importance of using this compound as an internal standard for the accurate and precise quantification of Propamocarb in complex matrices. The use of an isotopic internal standard effectively mitigates the challenges posed by matrix effects, which can otherwise lead to significant errors in analytical results. For researchers, scientists, and professionals in drug development, the adoption of this methodology is essential for ensuring the reliability and defensibility of their data.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. Improved analysis of propamocarb and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Propamocarb-d7: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Propamocarb-d7 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general chemical waste management principles.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding hazardous waste. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Step-by-Step Disposal Procedure
The proper disposal of this compound, a deuterated form of the carbamate fungicide Propamocarb, follows the established protocols for chemical waste. The primary focus is on preventing environmental contamination and ensuring the safety of all personnel.
-
Prevent Environmental Release : Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[1][2] It is crucial to prevent the chemical from entering soil, waterways, or sewer systems.[1]
-
Waste Collection :
-
Collect all waste containing this compound, including unused product, contaminated materials, and spill cleanup debris, in a designated and properly labeled hazardous waste container.[2][3][4]
-
The container must be in good condition, compatible with the chemical, and have a secure lid to prevent leaks.[2][4]
-
Label the container clearly with the words "Hazardous Waste" and the full chemical name, "this compound."[2][4]
-
-
Container Management :
-
For empty containers, triple rinse with a suitable solvent.[5]
-
Collect the rinsate as hazardous waste and add it to your designated this compound waste container.
-
After rinsing, puncture or crush the empty container to prevent reuse and dispose of it in accordance with local landfill regulations or as directed by your institution's environmental health and safety (EHS) office.
-
-
Engage a Licensed Waste Contractor : The disposal of chemical waste must be handled by a licensed and reputable hazardous waste management company.[1][6] Your institution's EHS office will typically coordinate the pickup and disposal of hazardous waste.[7][8]
Key Disposal and Safety Information
For quick reference, the following table summarizes the critical information for the safe disposal of this compound.
| Parameter | Guideline | Source |
| Disposal Method | Engage a licensed hazardous waste contractor. | [1][6] |
| Environmental Protection | Do not allow entry into drains, water courses, or soil. | [1] |
| Container Disposal (Empty) | Triple rinse, collect rinsate, then puncture and dispose of in a landfill or as per local authority guidelines. | [5] |
| Spill Cleanup | Absorb spills with inert material, collect in a suitable container, and treat as hazardous waste. | [1][5] |
| Personal Protective Equipment | Wear safety goggles, gloves, and protective clothing. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. hb-p.com [hb-p.com]
- 2. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. ethz.ch [ethz.ch]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. gadotagro.com [gadotagro.com]
- 6. middeldatabasenpdf.dlbr.dk [middeldatabasenpdf.dlbr.dk]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
